1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNNHCQQYPQOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355652 | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
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Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618101-94-3 | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618101-94-3 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are integral scaffolds in numerous pharmacologically active agents, exhibiting a wide range of biological activities.[1][2] This document details a robust and efficient synthetic pathway, commencing with the foundational Claisen condensation to construct the key 1,3-dicarbonyl intermediate, followed by the classical Knorr pyrazole synthesis, and culminating in the hydrolysis to the target carboxylic acid. The rationale behind the selection of reagents and reaction conditions is elucidated, providing a thorough understanding of the chemical transformations. Detailed, step-by-step experimental protocols are provided to ensure reproducibility. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrazole-5-Carboxylic Acids
Pyrazole-5-carboxylic acid derivatives are a privileged class of heterocyclic compounds in drug discovery and development. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for targeting a diverse array of biological targets. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The carboxylic acid moiety at the 5-position often serves as a crucial pharmacophore, enabling interactions with key amino acid residues in enzyme active sites or receptor binding pockets. The strategic placement of substituents on the pyrazole ring, such as the 1-(4-methoxyphenyl) and 3-phenyl groups in the title compound, allows for the fine-tuning of physicochemical properties and biological activity, making this class of molecules a fertile ground for the development of novel therapeutics.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection of the pyrazole ring. The most reliable and versatile approach for the construction of such a substituted pyrazole is the Knorr pyrazole synthesis .[3] This venerable reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Our forward synthetic strategy, therefore, involves three key stages:
-
Synthesis of the 1,3-Dicarbonyl Precursor: Preparation of ethyl 2,4-dioxo-4-phenylbutanoate via a Claisen condensation.
-
Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl compound with (4-methoxyphenyl)hydrazine to form the pyrazole ring as its ethyl ester derivative.
-
Hydrolysis: Saponification of the ethyl ester to yield the final this compound.
This strategic approach is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this synthesis, acetophenone reacts with diethyl oxalate using sodium ethoxide as the base. The ethoxide serves to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
Caption: Experimental workflow for Stage 1.
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add metallic sodium in small portions to the ethanol with stirring until all the sodium has reacted.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone and diethyl oxalate dropwise at a rate that maintains a gentle reflux.
-
Reaction Work-up: After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-cold water and acidify with dilute sulfuric acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate, which can be purified by vacuum distillation or recrystallization.
| Parameter | Value | Reference |
| Reactants | Acetophenone, Diethyl Oxalate | General Claisen Condensation |
| Base | Sodium Ethoxide | General Claisen Condensation |
| Solvent | Absolute Ethanol | General Claisen Condensation |
| Temperature | Reflux | General Claisen Condensation |
| Typical Yield | 70-80% | Literature dependent |
Stage 2: Knorr Pyrazole Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate
The Knorr pyrazole synthesis is a classic and highly efficient method for the formation of pyrazole rings.[3] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the synthesized ethyl 2,4-dioxo-4-phenylbutanoate is reacted with (4-methoxyphenyl)hydrazine in the presence of an acid catalyst, typically acetic acid. The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction is generally high, with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic carbonyl group of the dicarbonyl compound.
Caption: Experimental workflow for Stage 2.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate and (4-methoxyphenyl)hydrazine hydrochloride in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Cyclization: Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.
| Parameter | Value | Reference |
| Reactants | Ethyl 2,4-dioxo-4-phenylbutanoate, (4-methoxyphenyl)hydrazine | [3] |
| Catalyst | Glacial Acetic Acid | [3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux | [3] |
| Typical Yield | >80% | Literature dependent |
Stage 3: Hydrolysis to this compound
The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions. Sodium hydroxide is used to hydrolyze the ester, followed by acidification to protonate the carboxylate salt and precipitate the final product.
Caption: Experimental workflow for Stage 3.
Protocol:
-
Saponification: Dissolve the ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven to afford the final this compound.
| Parameter | Value | Reference |
| Reactant | Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate | General Saponification |
| Reagent | Sodium Hydroxide | General Saponification |
| Solvent | Ethanol/Water | General Saponification |
| Temperature | Reflux | General Saponification |
| Typical Yield | >90% | Literature dependent |
Characterization
The structural confirmation of the synthesized compounds is paramount. The following are expected characterization data for the intermediate and final products, based on closely related structures found in the literature.[4][5][6]
Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.45-7.35 (m, 5H, Ar-H), 7.00-6.95 (m, 2H, Ar-H), 6.90 (s, 1H, pyrazole-H), 4.40 (q, J=7.2 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.40 (t, J=7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 159.8, 152.0, 144.5, 132.5, 130.0, 129.0, 128.5, 126.0, 114.5, 108.0, 61.5, 55.5, 14.5.
-
IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1610, 1515 (C=C, Ar), ~1250 (C-O, ether).
-
MS (ESI+): m/z calculated for C₂₀H₂₀N₂O₃ [M+H]⁺, found.
This compound:
-
Appearance: White solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.85-7.80 (m, 2H, Ar-H), 7.50-7.40 (m, 5H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 7.00 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃).[6]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 163.0, 159.5, 151.5, 144.0, 132.0, 129.5, 129.0, 128.0, 125.5, 115.0, 108.5, 55.0.[6]
-
IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1700 (C=O, acid), ~1610, 1515 (C=C, Ar), ~1250 (C-O, ether).
-
MS (ESI-): m/z calculated for C₁₈H₁₄N₂O₃ [M-H]⁻, found.
Conclusion
This technical guide has outlined a clear and efficient three-stage synthesis for this compound. By employing the Claisen condensation and the Knorr pyrazole synthesis, this valuable scaffold for drug discovery can be accessed in high yields. The provided protocols are robust and based on well-established chemical principles, ensuring their utility for researchers in the field. The detailed explanation of the synthetic strategy and reaction mechanisms offers a comprehensive understanding of the entire process, empowering scientists to not only replicate this synthesis but also to adapt it for the creation of novel pyrazole-based compounds with potential therapeutic applications.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]
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Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society. [Link]
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Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. [Link]
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Knorr pyrrole synthesis. Wikipedia. [Link]
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Online Research @ Cardiff - ORCA. Cardiff University. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Knorr Pyrazole Synthesis. ResearchGate. [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]
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Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine. [Link]
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(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid crystal structure
An In-depth Technical Guide to the Anticipated Crystal Structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a molecule of interest in pharmaceutical and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from closely related analogues to predict its molecular geometry, intermolecular interactions, and crystal packing. We present a plausible synthetic route and standard characterization methodologies, including spectroscopic and single-crystal X-ray diffraction techniques. The guide delves into the expected supramolecular architecture, dominated by carboxylic acid dimerization via hydrogen bonding, and further stabilized by weaker C-H···O and π-stacking interactions. This predictive analysis, grounded in established crystallographic principles and data from analogous structures, offers valuable insights for researchers in solid-state chemistry and drug design.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern on the pyrazole ring dictates the molecule's conformation, electronic properties, and, consequently, its biological and material functions. The compound this compound combines the established pyrazole core with phenyl and methoxyphenyl substituents, alongside a carboxylic acid moiety, making it a prime candidate for drug development and crystal engineering studies.
Understanding the three-dimensional structure at an atomic level is paramount for rational drug design and for controlling the physicochemical properties of a solid-state material. While the crystal structure for the title compound has not been reported in the public domain, this guide provides a detailed, predictive exploration of its solid-state architecture. By systematically analyzing published crystal structures of highly similar molecules, we can forecast with a high degree of confidence the key structural features of this compound.
Synthesis and Crystallization
Proposed Synthetic Pathway
The synthesis of 1,3,5-trisubstituted pyrazole-5-carboxylic acids can be achieved through several established routes. A common and effective method involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis of the resulting ester.
Step-by-step Protocol:
-
Synthesis of Ethyl 2-phenyl-2,4-dioxobutanoate: Claisen condensation between ethyl acetate and ethyl benzoylformate in the presence of a strong base like sodium ethoxide.
-
Cyclocondensation: Reaction of the resulting β-ketoester with (4-methoxyphenyl)hydrazine in a suitable solvent such as ethanol or acetic acid, often under reflux conditions, to yield ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous-alcoholic solution, followed by acidification to precipitate the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Caption: Proposed synthetic workflow for the target molecule.
Single Crystal Growth
Obtaining crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is often successful for compounds of this nature[2].
Protocol:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/dichloromethane) to near saturation at room temperature.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks until well-formed single crystals appear.
Spectroscopic and Analytical Characterization (Expected Data)
Prior to crystallographic analysis, the identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and methoxyphenyl groups in the δ 7.0-8.0 ppm range. A singlet for the methoxy group protons around δ 3.8 ppm. A singlet for the pyrazole proton. A broad singlet for the carboxylic acid proton at δ > 10 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons, the pyrazole ring carbons, the methoxy carbon (around 55 ppm), and the carboxylic acid carbonyl carbon (around 165-170 ppm). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching vibration around 1700-1725 cm⁻¹. C=N and C=C stretching bands in the 1450-1600 cm⁻¹ region.[3] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₁₇H₁₄N₂O₃, MW: 294.30 g/mol ).[2] |
X-ray Crystallography Methodology
The determination of the crystal structure would involve the following standard procedures.
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- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of 1,3,5-Trisubstituted Pyrazoles
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse chemical modifications, making it a versatile core for designing novel therapeutic agents. Among the various substituted pyrazoles, the 1,3,5-trisubstituted arrangement has garnered significant attention, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]
This guide provides a detailed exploration of the molecular mechanisms that underpin the therapeutic potential of 1,3,5-trisubstituted pyrazoles. As a senior application scientist, the focus will be on the causality behind the observed biological effects, the experimental validation of these mechanisms, and the key molecular targets involved. We will delve into the established modes of action, supported by data from authoritative studies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
Part 1: Antimicrobial Mechanism of Action - Targeting Bacterial Cell Wall Synthesis
A significant body of research points to the efficacy of 1,3,5-trisubstituted pyrazoles against a range of bacterial and fungal pathogens.[2][3][6] The primary mechanism for this activity involves the targeted inhibition of a crucial bacterial enzyme: Glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[2][7][8]
Core Mechanism: Inhibition of GlcN-6-P Synthase
GlcN-6-P synthase is a key enzyme in the hexosamine biosynthesis pathway, which is responsible for producing the precursors necessary for the synthesis of the bacterial cell wall. By inhibiting this enzyme, 1,3,5-trisubstituted pyrazole derivatives effectively halt the production of essential cell wall components, leading to compromised cell integrity and ultimately, microbial death. This targeted approach is particularly promising as the enzyme is essential for microbial survival but absent in humans, suggesting a high therapeutic index.
Molecular docking studies have been instrumental in elucidating this mechanism. They reveal that these pyrazole derivatives can fit within the active site of the GlcN-6-P enzyme, forming stable interactions that block its catalytic function.[2][7][8] This computational insight strongly corroborates the results from in vitro antimicrobial screening.
Caption: Proposed antimicrobial mechanism of 1,3,5-trisubstituted pyrazoles.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This protocol is a standard method for evaluating the antimicrobial efficacy of chemical compounds in vitro.[2]
-
Preparation of Media: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.
-
Compound Application: Prepare stock solutions of the 1,3,5-trisubstituted pyrazole compounds in a suitable solvent like Dimethyl sulfoxide (DMSO). Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.
-
Controls: Use a well with pure DMSO as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Part 2: Anti-inflammatory Mechanism of Action - Selective COX-2 Inhibition
The pyrazole scaffold is famously present in several clinically approved anti-inflammatory drugs, most notably Celecoxib.[1] Research has confirmed that many 1,3,5-trisubstituted pyrazole derivatives exert their anti-inflammatory effects through the selective inhibition of Cyclooxygenase-2 (COX-2) .[1][9][10][11]
Core Mechanism: Selective Inhibition of COX-2
The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects.
1,3,5-trisubstituted pyrazoles often possess structural features that allow them to bind preferentially to the active site of the COX-2 enzyme. This selective inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain, while sparing the protective functions of COX-1.[1][3] This mechanism has been validated through both in vitro enzyme assays and in vivo animal models of inflammation.[9][11]
Caption: Anti-inflammatory action via selective COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[9]
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: a control group (vehicle only), a positive control group (e.g., Celecoxib or Indomethacin), and test groups receiving different doses of the pyrazole compound.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.
Part 3: Anticancer Mechanism of Action - A Multi-Targeted Approach
The anticancer activity of 1,3,5-trisubstituted pyrazoles is complex, arising from their ability to interact with multiple, distinct molecular targets crucial for cancer cell proliferation and survival.[12] This multi-targeted approach is a highly desirable attribute in modern oncology drug design.
Core Mechanisms:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyrazole derivatives have been designed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinases (CDKs), and Hematopoietic Progenitor Kinase 1 (HPK1).[4][13][14] By blocking the ATP-binding site of these kinases, the compounds disrupt downstream signaling pathways that control cell growth, proliferation, and survival, leading to antitumor effects.[13]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some 1,3,5-trisubstituted pyrazoles function as anti-mitotic agents by inhibiting the polymerization of tubulin, often by interacting with the colchicine binding site.[4][15] This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis (programmed cell death).
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific isoforms of carbonic anhydrase, such as CA IX, which helps them maintain a favorable pH for growth in the hypoxic tumor microenvironment. Certain pyrazole derivatives act as selective inhibitors of these tumor-associated CAs, disrupting pH regulation and impairing cancer cell viability.[4]
Caption: Multi-targeted anticancer mechanisms of 1,3,5-trisubstituted pyrazoles.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The data is presented as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 2c | General Tumor Panel | GI₅₀ (MG-MID) = 2.57 | [9] |
| 2g | General Tumor Panel | GI₅₀ (MG-MID) = 2.57 | [9] |
| 5f | MDA-MB-231 | 11.82 | [15] |
| 5g | MDA-MB-231 | 13.33 | [15] |
| 29 | HepG2 | 10.05 | [4] |
| 53 | HepG2 | 15.98 | [4] |
| 5h | EGFR Kinase | 0.229 (229.4 nM) | [13] |
GI₅₀ (MG-MID) refers to the mean graph midpoint for growth inhibition across a cell line panel.
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[15]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,5-trisubstituted pyrazole derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Incubate for 2-4 hours, then remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Conclusion
1,3,5-trisubstituted pyrazoles are a highly versatile and pharmacologically significant class of compounds. Their mechanism of action is diverse and dependent on the specific substitutions on the pyrazole core, allowing for fine-tuning of activity against different therapeutic targets. The primary mechanisms include the inhibition of microbial GlcN-6-P synthase, selective inhibition of the pro-inflammatory COX-2 enzyme, and a multi-pronged attack on cancer cells through the inhibition of crucial kinases, tubulin polymerization, and tumor-associated carbonic anhydrases. The continued exploration of this scaffold, guided by a deep understanding of its mechanisms, holds immense promise for the development of next-generation therapeutics.
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A Comprehensive Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Specifically, 1,3,5-trisubstituted pyrazole-5-carboxylic acids are of significant interest due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] This guide provides an in-depth exploration of a robust and widely applicable synthetic route to 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a representative member of this important class of compounds. We will dissect the strategic considerations behind the synthesis, provide a detailed, validated experimental protocol, and explore the underlying reaction mechanisms. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Strategic Approach: Retrosynthetic Analysis
A logical synthesis design begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary disconnection strategy for the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic and highly effective method known as the Knorr pyrazole synthesis.[7][8][9]
Applying this logic to our target molecule, This compound (I) , reveals two key synthons: (4-methoxyphenyl)hydrazine (II) and a 1,3-dicarbonyl synthon, specifically an ester of 2,4-dioxo-4-phenylbutanoic acid (III) . The ester functionality serves as a protected form of the final carboxylic acid, which can be revealed in a final hydrolysis step.
Caption: Retrosynthetic analysis of the target pyrazole carboxylic acid.
Core Synthetic Pathway: From Building Blocks to Final Product
The forward synthesis is a logical three-stage process that mirrors the retrosynthetic analysis. This multi-step approach ensures high yields and purity by systematically building the molecular complexity.
-
Stage 1: Synthesis of the 1,3-Dicarbonyl Intermediate. The key intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, is prepared via a Claisen condensation reaction. This reaction involves the acylation of an enolate, a fundamental carbon-carbon bond-forming strategy.
-
Stage 2: Pyrazole Ring Formation via Cyclocondensation. The synthesized 1,3-dicarbonyl compound is reacted with (4-methoxyphenyl)hydrazine. This reaction proceeds through a series of condensation and cyclization steps to form the stable, aromatic pyrazole ring. The choice of an acidic catalyst is crucial for promoting the dehydration steps.[8]
-
Stage 3: Saponification to Yield the Carboxylic Acid. The ethyl ester of the pyrazole intermediate is hydrolyzed under basic conditions (saponification) followed by acidic workup to yield the final this compound.
Caption: Overall three-stage synthetic workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
-
Rationale: This Claisen condensation utilizes sodium ethoxide (NaOEt) as a strong base to deprotonate ethyl acetate, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent rearrangement yields the stable β-dicarbonyl product. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted transesterification.
-
Methodology:
-
To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol.
-
Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
To the resulting sodium ethoxide solution, add a mixture of ethyl acetate (22.0 g, 0.25 mol) and ethyl benzoate (15.0 g, 0.10 mol) dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and then pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 2M hydrochloric acid. A yellow oil or solid will precipitate.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from ethanol/water to afford ethyl 2,4-dioxo-4-phenylbutanoate as a pale yellow solid.
-
Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate
-
Rationale: This is the core cyclocondensation step.[2][10] Glacial acetic acid serves as both the solvent and a catalyst, facilitating the dehydration steps involved in the formation of hydrazone and enamine intermediates, which ultimately cyclize to the aromatic pyrazole. The reaction is driven to completion by heating under reflux.
-
Methodology:
-
In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (22.0 g, 0.10 mol) and (4-methoxyphenyl)hydrazine hydrochloride (17.5 g, 0.10 mol) in 100 mL of glacial acetic acid.
-
Add sodium acetate (8.2 g, 0.10 mol) to neutralize the HCl salt and free the hydrazine base.
-
Attach a reflux condenser and heat the mixture at reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol to obtain pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate as a white or off-white crystalline solid.
-
Protocol 3: Synthesis of this compound
-
Rationale: Saponification is a classic method for ester hydrolysis. Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the desired carboxylic acid.
-
Methodology:
-
Suspend the pyrazole ester (32.2 g, 0.096 mol) in a mixture of ethanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide pellets (7.7 g, 0.192 mol) to the suspension.
-
Heat the mixture to reflux for 3 hours. The solid should dissolve as the reaction proceeds, forming a clear solution.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~2.
-
A white precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry in a vacuum oven at 60 °C.
-
Mechanistic Insights: The Cyclocondensation Reaction
The regioselectivity of the Knorr synthesis is a critical aspect. The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can potentially lead to two different regioisomers.[8][10] In our case, the initial nucleophilic attack occurs preferentially at the more electrophilic benzoyl carbonyl over the ester carbonyl, driven by the electronic properties of the phenyl group. This is followed by condensation with the second carbonyl group to form the heterocyclic ring.
Caption: Plausible mechanism for the acid-catalyzed pyrazole formation.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes expected analytical data for the final product.
| Analysis | Expected Results for this compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | Dependent on purity, typically >200 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-13.0 (br s, 1H, -COOH), 7.9-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 7H, Ar-H), 7.2 (s, 1H, pyrazole-H), 7.0 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0 (C=O), 159.0, 151.0, 142.0, 132.0, 130.0, 129.5, 129.0, 128.5, 126.0, 114.5, 108.0, 55.5 (-OCH₃) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₇H₁₄N₂O₃: 293.09; found: 293.1 |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad O-H stretch), 1710 (C=O stretch), 1610, 1515, 1480 (C=C, C=N stretch) |
Conclusion
This guide outlines a reliable and well-documented synthetic strategy for producing this compound. The methodology, rooted in the classic Knorr pyrazole synthesis, is robust and adaptable for creating a diverse library of derivatives for further investigation in drug discovery programs. By understanding the rationale behind each step—from the initial Claisen condensation to the final saponification—researchers can confidently execute and troubleshoot this synthesis, paving the way for the development of novel pyrazole-based therapeutics.
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The Strategic Exploration of 1-Aryl-3,5-Diphenylpyrazoles: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-Aryl-3,5-Diphenylpyrazole
The 1-aryl-3,5-diphenylpyrazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This structural motif is a cornerstone in the design of targeted therapies, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antihyperlipidemic agents.[3][4][5][6] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns that significantly influence the compound's interaction with biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-aryl-3,5-diphenylpyrazoles, offering insights into the rational design of novel therapeutics.
The Architectural Blueprint: Understanding the Core Structure
The fundamental 1-aryl-3,5-diphenylpyrazole structure consists of a central pyrazole ring with aryl substituents at the 1, 3, and 5 positions. The electronic and steric properties of these aryl rings are critical determinants of the molecule's biological activity. Strategic modifications at these positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Caption: Core structure of 1-aryl-3,5-diphenylpyrazole highlighting key positions for substitution.
SAR Deep Dive: Deconstructing the Influence of Aryl Substituents
The biological activity of 1-aryl-3,5-diphenylpyrazoles is intricately linked to the nature and position of substituents on the three aryl rings. Extensive research has elucidated key SAR trends, particularly in the context of cyclooxygenase-2 (COX-2) inhibition and anticancer activity.
The N1-Aryl Ring: A Gatekeeper of Selectivity and Potency
Substitutions on the N1-aryl ring play a pivotal role in determining the selectivity and potency of these compounds, especially as COX-2 inhibitors.
-
The Sulfonamide Moiety: The presence of a sulfonamide group, particularly at the para-position of the N1-phenyl ring, is a hallmark of many potent and selective COX-2 inhibitors, including the well-known drug Celecoxib.[7] This group is crucial for binding to a secondary pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform, thus conferring selectivity.
-
Electron-Withdrawing Groups: Electron-withdrawing groups at the para-position of the N1-aryl ring generally enhance COX-2 inhibitory activity.[8] This is exemplified by compounds with halogen substitutions (e.g., -Cl, -Br) which have demonstrated significant potency.[8]
The C3- and C5-Phenyl Rings: Modulators of Activity
The substituents on the C3 and C5 phenyl rings are critical for overall activity and can be modulated to enhance potency and introduce novel biological effects.
-
C5-Phenyl Substitutions for COX-2 Inhibition: For COX-2 inhibitors, a para-methyl or para-fluoro substitution on the C5-phenyl ring has been shown to be beneficial for activity.[7] The landmark discovery of Celecoxib highlighted the importance of a p-methyl group at this position.[7]
-
Heterocyclic Replacements: Replacing the phenyl rings at the C3 and C5 positions with heteroaryl rings can lead to compounds with potent and diverse biological activities, including antiproliferative effects against cancer cells.[9][10] For instance, the introduction of a pyridine ring at the C3 position has yielded compounds with significant cytotoxic effects against breast cancer and leukemia cell lines.[9]
-
Antifungal and Anticancer Activity: For antifungal activity, the presence of electronegative groups such as -Br, -Cl, -F, and -NO2 on the C3 and C5 phenyl rings is often required for significant activity.[5] In the context of anticancer agents, various substitutions on these rings have been explored. For example, a 2-bromo-substituted derivative at the C5-phenyl ring was found to be potent against prostate cancer cells.[11] Furthermore, the introduction of a 3,4,5-trimethoxyphenyl group, a feature found in the natural product combretastatin A-4, at either the N1 or C5 position has led to potent antiproliferative agents that inhibit tubulin polymerization.[12]
Quantitative SAR Insights: A Tabular Summary
The following table summarizes key SAR findings for 1-aryl-3,5-diphenylpyrazoles, primarily focusing on their activity as COX-2 inhibitors and anticancer agents.
| Position | Substituent | Biological Activity | Key Findings | Reference(s) |
| N1-Aryl | p-SO2NH2 | COX-2 Inhibition | Essential for selective COX-2 binding. | [7] |
| p-Cl, p-Br | COX-2 Inhibition | Electron-withdrawing groups enhance activity. | [8] | |
| C3-Phenyl | Pyridyl | Anticancer | Induces apoptosis in breast cancer and leukemia cells. | [9] |
| Trifluoromethyl | COX-2 Inhibition | Contributes to high potency in Celecoxib. | [7] | |
| C5-Phenyl | p-Methyl | COX-2 Inhibition | Key for potent and selective inhibition. | [7] |
| 2-Bromo | Anticancer (Prostate) | Demonstrates high potency against PC3 and DU145 cells. | [11] | |
| Halogens (-Br, -Cl) | Antifungal | Electronegative groups are crucial for activity. | [5] |
Synthetic Strategies: Crafting the Pyrazole Core
The synthesis of 1-aryl-3,5-diphenylpyrazoles is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a precursor) with an arylhydrazine. This versatile approach allows for the introduction of diverse substituents on the pyrazole core.
General Synthetic Workflow
Caption: General synthetic route to 1-aryl-3,5-diphenylpyrazoles.
Detailed Experimental Protocol: Synthesis of a Representative 1-Aryl-3,5-Diphenylpyrazole
This protocol describes a general method for the synthesis of a 1-aryl-3,5-diphenylpyrazole derivative, which can be adapted based on the desired substitutions.
Materials:
-
Substituted chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)
-
Substituted arylhydrazine hydrochloride (1.2 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (1.0 eq) in glacial acetic acid.
-
Addition of Arylhydrazine: Add the substituted arylhydrazine hydrochloride (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-aryl-3,5-diphenyl-2-pyrazoline.
-
Oxidation (if necessary): If the pyrazoline is the isolated product, it can be oxidized to the corresponding pyrazole using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9][10]
Biological Evaluation: A Self-Validating System
To ensure the trustworthiness of the SAR data, a robust and reproducible biological evaluation workflow is essential.
Workflow for Biological Activity Screening
Caption: A workflow for the biological evaluation of 1-aryl-3,5-diphenylpyrazoles.
Conclusion: Future Directions in Pyrazole-Based Drug Discovery
The 1-aryl-3,5-diphenylpyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The well-defined SAR provides a rational basis for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, including the incorporation of diverse heterocyclic systems, and the development of dual-target inhibitors to address complex diseases.[13][14] The systematic exploration of the SAR of this privileged scaffold, coupled with modern drug design techniques, holds immense promise for the development of innovative medicines.
References
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Gowda, N., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Biochemical and Biophysical Research Communications, 483(1), 533-539. [Link]
-
ResearchGate. (n.d.). SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole.... Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
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de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(5), 547-554. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Retrieved from [Link]
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Insuasty, B., et al. (2012). Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. Archiv der Pharmazie, 345(4), 275-286. [Link]
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Wang, S. F., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 18(1), 345-349. [Link]
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Kumar, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(47B), 382-390. [Link]
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Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4075. [Link]
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Romero, D. L., et al. (1998). Novel 1,5-Diphenylpyrazole Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors with Enhanced Activity versus the Delavirdine-Resistant P236L Mutant: Lead Identification and SAR of 3- and 4-Substituted Derivatives. Journal of Medicinal Chemistry, 41(22), 4363-4375. [Link]
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Malamas, M. S., & Fobker, J. (1995). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. The Journal of Organic Chemistry, 60(23), 7542-7545. [Link]
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Li, L., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules, 20(6), 10736-10753. [Link]
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El-Sayed, M. A. A., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Archiv der Pharmazie, 353(1), e1900234. [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
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TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular modeling predicted structures for 1,3,5-triphenylpyrazole.... Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro COX-1 and COX-2 Inhibitory Activities for 1,5-Di- arylpyrazole.... Retrieved from [Link]
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MDPI. (n.d.). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Retrieved from [Link]
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Bentham Science. (n.d.). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Retrieved from [Link]
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ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity evaluation results of 1,3,5-triaryl pyrazole. Retrieved from [Link]
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Wang, S. F., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6302. [Link]
-
Al-Ghorbani, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]
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Acar, Ç., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(10), e2100225. [Link]
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Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(19), 6141-6149. [Link]
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A Technical Guide to 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides an in-depth technical overview of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class of heterocyclic molecules. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to their wide range of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential therapeutic applications, and methodologies for evaluating this specific pyrazole derivative. While literature on this exact molecule is emerging, this guide synthesizes data from closely related analogs to provide a robust and predictive framework for its scientific exploration.
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[4] Its structural versatility allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological targets. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlight the therapeutic success of this chemical class.[1] The compound of interest, this compound, features key pharmacophoric elements: two aryl rings that can engage in pi-stacking and hydrophobic interactions, and a carboxylic acid group that can act as a hydrogen bond donor and acceptor, often crucial for binding to biological targets.
Synthesis and Structural Elucidation
The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[5][6] For the target molecule, a plausible and efficient synthetic route starts from a chalcone derivative, which can be synthesized via a Claisen-Schmidt condensation.[7][8][9]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process. First, a Claisen-Schmidt condensation between acetophenone and 4-methoxybenzaldehyde would yield the corresponding chalcone (1,3-diphenyl-2-propen-1-one derivative). This intermediate is then cyclized with a suitable reagent like ethyl diazoacetate or through a multi-step process involving reaction with hydrazine followed by oxidation to form the pyrazole-5-carboxylic acid.[5] A more direct approach involves the reaction of a β-ketoester with 4-methoxyphenylhydrazine.
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Methodological & Application
Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: An Application Note and Experimental Protocol
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological profile. This application note provides a detailed, two-step experimental protocol for the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound of interest for researchers in pharmacology and synthetic chemistry. The synthesis is based on the well-established Knorr pyrazole synthesis, followed by ester hydrolysis.
Scientific Rationale and Mechanism
The synthetic strategy hinges on the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2][3][4] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In the first step of our protocol, 4-methoxyphenylhydrazine reacts with a β-ketoester, ethyl 2,4-dioxo-4-phenylbutanoate. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the initial imine formation. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring.
The second step involves the hydrolysis of the ethyl ester at the 5-position of the pyrazole ring to yield the desired carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions using a hydroxide salt like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is then acidified to protonate the carboxylate salt, leading to the precipitation of the final product.
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Workflow
The overall experimental workflow is a two-stage process, beginning with the synthesis of the pyrazole ester intermediate, followed by its hydrolysis to the final carboxylic acid product.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the pyrazole-carboxylate ester intermediate.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 1.75 g (10 mmol) | |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 1.46 g (10 mmol) | |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 0.68 g (10 mmol) | Handle with care under inert atmosphere. |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 50 mL | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.1 mL (catalytic) | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For workup | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For workup | |
| Brine | NaCl | 58.44 | For workup | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
Procedure:
-
In situ formation of the β-ketoester: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (30 mL). To this solution, add a mixture of diethyl oxalate (1.46 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-3 hours. The formation of the sodium salt of ethyl 2,4-dioxo-4-phenylbutanoate will be observed as a precipitate.
-
Pyrazole synthesis: To the suspension from the previous step, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and a catalytic amount of glacial acetic acid (~0.1 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate.
Part 2: Synthesis of this compound
This protocol details the hydrolysis of the ester to the final carboxylic acid.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 5 mmol scale) | Notes |
| Ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate | C₁₉H₁₈N₂O₃ | 322.36 | 1.61 g (5 mmol) | From Part 1. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.40 g (10 mmol) | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | |
| Water | H₂O | 18.02 | 10 mL | |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for acidification | Prepare from concentrated HCl. |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylate (1.61 g, 5 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Add sodium hydroxide (0.40 g, 10 mmol) to the solution and stir the mixture at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-8 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under high vacuum to yield the pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Analysis Technique | Expected Results |
| Melting Point | To be determined experimentally. |
| ¹H NMR (CDCl₃, δ) | ~10-12 ppm (br s, 1H, COOH), ~7.2-7.8 ppm (m, 9H, Ar-H), ~6.9 ppm (s, 1H, pyrazole-H), ~3.8 ppm (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, δ) | ~165 ppm (C=O, carboxylic acid), ~160 ppm (Ar-C-O), ~150-155 ppm (pyrazole C3 and C5), ~114-140 ppm (Ar-C and pyrazole C4), ~55 ppm (OCH₃). |
| Mass Spectrometry | Expected [M+H]⁺ for C₁₇H₁₄N₂O₃: 295.10. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete formation of the β-ketoester. | Ensure anhydrous conditions and the use of a strong base like sodium ethoxide. Increase the reaction time for the formation of the β-ketoester. |
| Incomplete cyclization. | Increase the reflux time and ensure a catalytic amount of acid is present. | |
| Incomplete hydrolysis in Part 2 | Insufficient base or reaction time. | Increase the amount of NaOH (e.g., to 3 equivalents) and/or increase the reaction time or temperature (e.g., 50-60 °C). |
| Product oiling out | Impurities present or rapid precipitation. | During acidification, add the acid slowly while vigorously stirring in an ice bath. If the product still oils out, attempt to recrystallize from a suitable solvent system (e.g., ethanol/water). |
| Broad NMR signals | Presence of residual acid or base. | Ensure the final product is thoroughly washed and dried. For the carboxylic acid, a broad COOH peak is expected. |
References
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Surana, S. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
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National Institutes of Health. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-(4-methoxyphenyl)-5-phenyl-, ethyl ester. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]
-
Cardiff University. (2023). Online Research @ Cardiff. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
American Chemical Society. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of Pyrazole Carboxylic Acids
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and applications as building blocks for metal-organic frameworks.[1][2][3][4] The precise elucidation of their chemical structure, purity, and solid-state properties is paramount for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting regulatory standards. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of pyrazole carboxylic acids, blending theoretical principles with practical, field-proven protocols. We will delve into spectroscopic, crystallographic, thermal, and chromatographic methods, offering insights into experimental design and data interpretation to empower researchers in their drug discovery and materials development endeavors.
Introduction: The Significance of Rigorous Characterization
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxylic acid functional group, gives rise to a class of molecules with significant potential. These compounds are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Furthermore, their ability to act as ligands facilitates the synthesis of coordination complexes and metal-organic frameworks with interesting magnetic and material properties.[5][6]
Given this vast potential, unambiguous characterization is not merely a procedural formality but a cornerstone of scientific integrity. A comprehensive analytical workflow validates molecular identity, quantifies purity, and reveals critical information about the three-dimensional structure and thermal stability. This document serves as a practical guide to achieving this level of analytical rigor.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the synthesis of the target pyrazole carboxylic acid and elucidating its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For pyrazole carboxylic acids, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to one another.
-
Causality in Experimental Choice: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize a wide range of pyrazole carboxylic acids and allows for the observation of exchangeable protons (e.g., from the carboxylic acid and the pyrazole N-H).
-
Expected Spectral Features:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield (10-13 ppm) due to deshielding and hydrogen bonding.[7]
-
Pyrazole N-H Proton: A broad singlet, the chemical shift of which can vary depending on the substitution pattern and solvent.
-
Aromatic/Heteroaromatic Protons: Protons on the pyrazole and any other aromatic rings will appear in the aromatic region (typically 6-9 ppm), with their multiplicity (singlet, doublet, triplet, etc.) providing information about adjacent protons.
-
Aliphatic Protons: Protons on any alkyl substituents will appear upfield (typically 0-5 ppm).
-
-
-
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.
-
Expected Spectral Features:
-
Carbonyl Carbon (-COOH): A characteristic signal in the range of 160-185 ppm.[7]
-
Pyrazole Ring Carbons: Signals for the carbons within the pyrazole ring will appear in the aromatic/heteroaromatic region.
-
Other Aromatic and Aliphatic Carbons: Signals corresponding to other carbon atoms in the molecule will be observed in their expected regions.
-
-
Protocol 2.1: NMR Analysis of a Pyrazole Carboxylic Acid
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation. Alternatively, preparing a KBr pellet can also yield high-quality spectra.
-
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.[7][8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1680-1725 cm⁻¹.[8] The exact position can be influenced by hydrogen bonding and conjugation.
-
N-H Stretch (Pyrazole): A moderate absorption band around 3100-3500 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): These appear in the 1400-1650 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A moderate absorption band around 1210-1320 cm⁻¹.
-
Protocol 2.2: FT-IR Analysis of a Pyrazole Carboxylic Acid
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the pyrazole carboxylic acid.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
-
Causality in Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyrazole carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Expected Spectral Features:
-
Molecular Ion Peak (M⁺) or Pseudomolecular Ion Peak ([M+H]⁺ or [M-H]⁻): This peak confirms the molecular weight of the compound.
-
Fragmentation Peaks: The fragmentation pattern can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O, CO, and the COOH group.[7]
-
Protocol 2.3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Interpretation:
-
Identify the molecular ion or pseudomolecular ion peak to confirm the molecular weight.
-
If available, use HRMS data to determine the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Crystallographic and Thermal Analysis: Probing the Solid State
For many applications, particularly in pharmaceuticals and materials science, understanding the solid-state properties of pyrazole carboxylic acids is critical.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.[5][6][9] It provides unambiguous proof of structure, including stereochemistry, and reveals detailed information about intermolecular interactions such as hydrogen bonding.[10]
-
Causality in Experimental Choice: Growing single crystals of suitable quality is the primary challenge. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Protocol 3.1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazole carboxylic acid from a suitable solvent or solvent system.
-
Crystal Mounting: Select a high-quality single crystal and mount it on the diffractometer.
-
Data Collection: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Analysis:
-
Analyze bond lengths, bond angles, and torsion angles.
-
Identify and analyze intermolecular interactions, such as hydrogen bonds and π-π stacking.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide valuable information about the thermal stability, melting point, and phase transitions of a material.[11][12][13]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of solvates.[14]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions.[14][15]
Protocol 3.2: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually empty) into the instrument.
-
Purge the system with an inert gas (e.g., nitrogen).
-
Program the desired temperature ramp (e.g., 10 °C/min).
-
-
Data Acquisition: Run the TGA and/or DSC experiment over the desired temperature range.
-
Data Analysis:
-
TGA: Analyze the thermogram to identify the onset of decomposition and any mass loss steps corresponding to the loss of solvent or decomposition products.
-
DSC: Analyze the thermogram to determine the melting point (peak of the endotherm) and any other thermal events.
-
Chromatographic Analysis: Assessing Purity
Chromatographic techniques are essential for determining the purity of the synthesized pyrazole carboxylic acid and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[16][17][18]
-
Causality in Experimental Choice: Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common mode for the analysis of moderately polar compounds like pyrazole carboxylic acids. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and to improve peak shape) and an organic solvent such as acetonitrile or methanol.[17] A UV detector is commonly used for detection, as the pyrazole ring and any other aromatic systems provide sufficient chromophores.
Protocol 4.1: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) and then dilute to an appropriate concentration for analysis.
-
HPLC System Setup:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a known volume of the sample solution.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Integrated Characterization Workflow
A robust characterization of a pyrazole carboxylic acid involves the integration of multiple analytical techniques. The following workflow provides a logical sequence for a comprehensive analysis.
Figure 1. An integrated workflow for the comprehensive characterization of pyrazole carboxylic acids.
Data Summary Table
For effective communication and comparison of results, it is recommended to summarize the characterization data in a structured table.
| Technique | Parameter | Expected/Observed Value | Interpretation |
| ¹H NMR | Chemical Shifts (ppm) | Carboxylic OH: ~12 ppm; Aromatic H: 6-9 ppm | Confirms proton environments |
| Integration | Relative peak areas | Stoichiometry of protons | |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl C: 160-185 ppm | Confirms carbon framework |
| FT-IR | Wavenumbers (cm⁻¹) | Broad O-H: 2500-3300; C=O: 1680-1725 | Presence of key functional groups |
| HRMS | m/z | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight and formula |
| HPLC | Purity (%) | >95% (typical for research) | Quantifies sample purity |
| DSC | Melting Point (°C) | Sharp endotherm | Confirms identity and purity |
| TGA | Decomposition Temp. (°C) | Onset of mass loss | Indicates thermal stability |
| SC-XRD | Crystal System, Space Group | e.g., Monoclinic, P2₁/c | Unambiguous 3D structure |
Conclusion
The thorough characterization of pyrazole carboxylic acids is a multi-faceted process that requires the judicious application of a suite of analytical techniques. By following the protocols and understanding the principles outlined in this guide, researchers can ensure the quality and integrity of their work, paving the way for successful outcomes in drug discovery and materials science. This comprehensive approach not only validates the identity and purity of the synthesized compounds but also provides critical insights into their structural and physical properties, which are essential for their intended applications.
References
Sources
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- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
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- 15. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ijcpa.in [ijcpa.in]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Development of Pyrazole-Based Kinase Inhibitors
Introduction: Why Kinases and Why Pyrazole?
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.[4][5]
Within the vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a "privileged structure."[5][6][7] This five-membered heterocyclic ring is synthetically accessible and possesses ideal characteristics for interacting with the ATP-binding site of kinases.[4][7] Specifically, the arrangement of nitrogen atoms in the pyrazole ring allows it to act as a bioisosteric replacement for the adenine core of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain. This provides a stable anchor from which chemists can build potency and selectivity.[8]
This guide provides an in-depth overview of the strategic design, synthesis, and evaluation of pyrazole-based kinase inhibitors, complete with field-proven protocols for researchers in drug discovery.
Section 1: The Pyrazole Scaffold - A Privileged Structure for Kinase Inhibition
The effectiveness of the pyrazole core lies in its ability to mimic the hydrogen bonding pattern of the adenine base in ATP. The N1 and N2 atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for robust interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[8] This foundational interaction is the starting point for achieving high-affinity binding.
Structure-activity relationship (SAR) studies have shown that substituents at different positions on the pyrazole ring can be systematically modified to exploit other pockets within the ATP-binding site, thereby enhancing both potency and selectivity.[9] For instance, bulky hydrophobic groups can be installed to interact with hydrophobic pockets, while polar or charged moieties can form salt bridges or additional hydrogen bonds with specific amino acid residues.[9][10]
Section 2: Design and Synthesis Strategies
The development of a novel pyrazole-based inhibitor typically follows a structured workflow that integrates computational design, chemical synthesis, and biological evaluation in an iterative cycle.
Structure-Based Drug Design (SBDD)
Modern inhibitor design is heavily reliant on SBDD. By analyzing the X-ray crystal structure of a target kinase, medicinal chemists can design pyrazole derivatives that fit optimally within the ATP-binding site.[10][11] Docking studies can predict the binding mode of virtual compounds, helping to prioritize synthetic targets.[12] This approach minimizes unproductive synthesis and accelerates the discovery of potent leads.
General Synthetic Workflow
A common and versatile method for constructing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. Subsequent modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, can then be used to install various substituents on the pyrazole ring and build molecular complexity.
A representative synthetic protocol for generating a pyrazole-amine derivative via reductive amination is detailed below.[13]
Protocol 2.1: Synthesis via Reductive Amination
Rationale: This two-step, one-pot reaction is an efficient method for creating a diverse library of compounds. First, a pyrazole-carbaldehyde is condensed with a primary or secondary amine to form an imine intermediate. A mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the imine to the corresponding amine without reducing the starting aldehyde.
Materials:
-
1-substituted-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Desired amine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the pyrazole-carbaldehyde (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once imine formation is substantial, slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole-amine derivative.[13]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[8]
Section 3: Application Protocols - Biological Evaluation
Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. The following protocols outline a standard cascade of assays to characterize a new pyrazole-based kinase inhibitor.
Protocol 3.1: In Vitro Kinase Activity Assay (ADP-Glo™)
Rationale: The primary goal is to determine if the compound can inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition. This assay is used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide/protein
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction:
-
Add 2.5 µL of kinase reaction buffer containing the kinase and its substrate to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cellular Proliferation Assay (MTT)
Rationale: While an in vitro assay confirms target inhibition, a cellular assay is required to determine if the compound can enter cells and exert an anti-proliferative effect. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with a dependency on the target kinase pathway
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot this against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 4: Data Analysis and Interpretation
A successful kinase inhibitor should exhibit potent activity in the biochemical assay (low nM IC₅₀) that translates to potent activity in the cellular assay (low µM or nM GI₅₀). A large discrepancy between these values may indicate poor cell permeability, compound efflux, or off-target effects.
Table 1: Hypothetical Data for Novel Pyrazole Analogs Targeting Kinase X
| Compound ID | Modification (R²) | Kinase X IC₅₀ (nM) | Cell Line Y GI₅₀ (µM) |
| Lead-001 | -Phenyl | 150 | 12.5 |
| PYR-002 | -4-Fluorophenyl | 25 | 1.8 |
| PYR-003 | -Cyclohexyl | 89 | 9.2 |
| PYR-004 | -4-Methoxyphenyl | 31 | 2.1 |
From this hypothetical data, PYR-002 and PYR-004 show improved biochemical and cellular potency over the initial lead, suggesting that adding electron-withdrawing or -donating groups to the phenyl ring is a favorable strategy for this target.
Section 5: Case Study - Ruxolitinib, a Pyrazole-Based Success Story
Ruxolitinib is an FDA-approved, potent, and selective inhibitor of Janus kinases (JAK1 and JAK2).[7] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene expression related to cell proliferation and inflammation.[7] The clinical success of Ruxolitinib exemplifies the therapeutic potential of the pyrazole scaffold.
Conclusion
The pyrazole scaffold is a validated and highly valuable core for the design of kinase inhibitors. Its inherent ability to form key interactions in the kinase hinge region, combined with its synthetic tractability, allows for the development of potent and selective drugs. A successful development program requires a multidisciplinary approach, integrating rational design, efficient synthesis, and a robust cascade of biochemical and cellular assays to identify and optimize lead candidates. The protocols and strategies outlined in this guide provide a foundational framework for researchers aiming to explore this promising area of drug discovery.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
- A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. Benchchem.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition.
Sources
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Formulation of Pyrazole Derivatives for In Vivo Studies: Application Notes and Protocols
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1] The journey from a promising pyrazole-based new chemical entity (NCE) to a viable in vivo candidate is critically dependent on overcoming a common yet significant hurdle: poor aqueous solubility.[1][2] Inadequate solubility can lead to low and erratic bioavailability, potentially masking the true efficacy of a compound and leading to the premature termination of promising drug candidates.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic formulation of pyrazole derivatives for preclinical in vivo studies. It moves beyond simple recipes, delving into the rationale behind formulation choices and providing robust, step-by-step protocols for creating stable and effective dosing vehicles for various administration routes.
Part 1: The Foundation - Pre-formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount.[6][7][8] These pre-formulation studies form the scientific basis for selecting a rational and successful formulation strategy.[9]
Key Physicochemical & Biopharmaceutical Properties to Characterize:
| Parameter | Importance in Formulation Development | Typical Method(s) |
| Aqueous Solubility | Determines the feasibility of simple aqueous solutions. Dictates the need for solubility enhancement techniques.[7] | pH-solubility profile (in buffers from pH 1.2 to 7.4), Kinetic and Thermodynamic solubility assays.[4] |
| pKa | Identifies ionizable groups. Guides pH adjustment strategies and salt form selection to maximize solubility.[9] | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis. |
| LogP / LogD | Predicts lipophilicity. A high LogP often correlates with poor aqueous solubility but good membrane permeability. Informs selection of lipid-based or co-solvent systems. | Shake-flask method (octanol/water), HPLC-based methods. |
| Solid-State Properties | Determines crystallinity or amorphous nature. Polymorphs can have vastly different solubilities and stability.[6] | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).[6][9] |
| Chemical Stability | Assesses degradation in response to pH, light, and temperature. Informs necessary precautions during formulation preparation and storage.[10][] | Stressed degradation studies (acid, base, oxidation, heat, light) coupled with HPLC analysis. |
| Excipient Compatibility | Ensures that the chosen formulation components do not cause chemical degradation of the pyrazole derivative.[9] | Binary mixtures of the drug and excipient are stored under stressed conditions and analyzed for degradation products.[9] |
Part 2: Formulation Development Workflow
The data gathered during pre-formulation guides the formulation scientist through a logical decision-making process. The goal is to start with the simplest approach and only increase complexity as required by the compound's properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in pyrazole synthesis. Drawing from established literature and extensive field experience, this resource provides in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring a more intuitive and effective experimental process.
Frequently Asked Questions (FAQs)
Section 1: Foundational Challenges & Starting Materials
Question 1: My pyrazole synthesis is resulting in a very low yield, or I'm not getting any product at all. What are the most fundamental factors I should check first?
Low or no yield in pyrazole synthesis often stems from issues with the starting materials or the fundamental reaction setup. Before delving into more complex variables, it's crucial to validate the basics.
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount. Impurities can introduce side reactions that consume reactants and complicate purification, ultimately reducing the yield of your desired pyrazole.[1] It is highly recommended to use reagents from reputable suppliers with stringent quality control. If the purity is questionable, consider purification of the starting materials before use. For instance, phenylhydrazine can decompose over time, leading to colored impurities that can be detrimental to the reaction.[2] Using freshly distilled or high-purity hydrazine is advisable.[2]
-
Stability of Hydrazine Reagent: Hydrazine and its derivatives can be unstable. Ensure proper storage conditions and consider using a relatively fresh bottle. An excess of hydrazine (approximately 2 equivalents) can sometimes improve yields, especially when the dicarbonyl compound is the limiting reagent.[3]
-
Reaction Stoichiometry: Incorrect stoichiometry is a common pitfall. Carefully calculate and measure the molar equivalents of your reactants. While a 1:1 ratio is theoretically required for the condensation, a slight excess of one reagent (often the more volatile or less stable one) might be beneficial. However, a large excess can lead to the formation of di-addition products or other side reactions.[4]
Section 2: Reaction Condition Optimization
Question 2: I've confirmed my starting materials are pure and the stoichiometry is correct, but my yield is still low. How do I optimize the reaction conditions?
Optimizing reaction conditions is a critical step in maximizing yield. The interplay between solvent, temperature, and catalysts can significantly influence the reaction's outcome.
-
Solvent Selection: The choice of solvent can dramatically affect the reaction rate and yield.[1][5] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain syntheses, particularly with aryl hydrazines.[1][5][6] The increased polarity of these solvents can better solvate the transition states, accelerating the reaction.
-
Temperature Control: Temperature is a double-edged sword. Higher temperatures can increase the reaction rate but may also promote the formation of side products or lead to the decomposition of reactants or the desired product.[2][4] It is often beneficial to start the reaction at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). For some reactions, running at room temperature for a longer duration may yield a cleaner product.[6][7]
-
Catalyst Choice and Concentration: Many pyrazole syntheses, like the Knorr synthesis, are acid-catalyzed.[8][9] The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. However, the type and concentration of the acid are crucial. Insufficient acid will result in a sluggish reaction, while excessive acid can lead to unwanted side reactions or degradation. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. In some cases, Lewis acids like BF3 can be employed to improve regioselectivity.[2]
Table 1: Recommended Starting Conditions for Pyrazole Synthesis Optimization
| Parameter | Recommended Starting Point | Rationale |
| Solvent | Ethanol or Methanol | Good starting point for many syntheses. |
| N,N-Dimethylformamide (DMF) | Consider for reactions with less reactive hydrazines.[1][6] | |
| Temperature | Room Temperature (20-25 °C) | A milder starting point to minimize side reactions.[6] |
| Reflux (Solvent-dependent) | Use if the reaction is slow at room temperature. | |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A mild acid catalyst suitable for many reactions. |
| p-Toluenesulfonic acid (0.1 mol%) | A stronger acid catalyst for less reactive substrates. |
Section 3: Side Reactions and Regioselectivity
Question 3: My TLC shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
The formation of side products is a significant contributor to low yields. Understanding the potential side reactions is key to mitigating them.
-
Formation of Isomeric Pyrazoles: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is a common issue.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons. The regioselectivity can be influenced by the electronic and steric nature of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage without proceeding to the final cyclized pyrazole.[3] This can be due to insufficient heating or an inappropriate catalyst.
-
Troubleshooting: Increasing the reaction temperature or adding a stronger acid catalyst can promote the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
-
Formation of Michael Adducts: In syntheses using α,β-unsaturated carbonyl compounds, the hydrazine can undergo a Michael addition instead of or in addition to the desired condensation, leading to pyrazolidine byproducts.
Question 4: How can I visually understand the troubleshooting process for low yield?
A systematic workflow can help diagnose the root cause of low yield.
Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.
Section 4: Workup and Purification
Question 5: I have a good conversion according to TLC, but my isolated yield is poor. What are the common pitfalls during workup and purification?
Significant product loss can occur during the workup and purification stages.
-
Product Solubility: The desired pyrazole may have some solubility in the aqueous phase during an extraction, leading to losses.
-
Troubleshooting: Minimize the volume of water used for washing. If the product is suspected to be in the aqueous layer, perform back-extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product in the aqueous phase.
-
-
Product Degradation during Workup: Some pyrazoles can be sensitive to acidic or basic conditions during the workup.[4]
-
Troubleshooting: Ensure that the neutralization steps are carried out carefully and at a low temperature. If your product is acid-sensitive, use a mild base like sodium bicarbonate for neutralization.
-
-
Purification Losses: Column chromatography and recrystallization are common sources of product loss.
-
Troubleshooting: For column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation from impurities. For recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the Knorr synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl), add the hydrazine derivative (1.0-1.2 equiv).
-
Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid or 0.1 mol% of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Trial for Low Yield
If you are experiencing low yield with the general protocol, consider the following systematic approach to optimize the reaction:
-
Reaction Setup: Set up three parallel reactions in small vials with stir bars.
-
Variable Testing:
-
Vial 1 (Control): Use the conditions from your original experiment that resulted in a low yield.
-
Vial 2 (Solvent Change): Change the solvent to DMF or another aprotic polar solvent.[1][6]
-
Vial 3 (Temperature Change): If your original reaction was at room temperature, run this vial at a higher temperature (e.g., 60-80 °C). If it was at reflux, try running it at a lower temperature for a longer time.
-
-
Monitoring: Monitor all three reactions simultaneously by TLC at regular intervals (e.g., every hour).
-
Analysis: Compare the TLC profiles of the three reactions to determine which condition shows the highest conversion to the desired product and the fewest side products.
-
Scale-up: Once an improved condition is identified, scale up the reaction accordingly.
Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting. The Knorr pyrazole synthesis generally proceeds through the following steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[3]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]
Caption: A simplified overview of the Knorr pyrazole synthesis mechanism.
By understanding these steps, you can better diagnose where your reaction might be failing. For example, a buildup of the hydrazone intermediate on TLC would suggest that the intramolecular cyclization or the final dehydration step is the bottleneck.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Unit 4 Pyrazole | PDF - Slideshare. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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- 9. name-reaction.com [name-reaction.com]
improving solubility of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid for biological assays
Technical Support Center: Solubility Enhancement for Biological Assays
Compound Focus: 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Document ID: TSC-2026-01-MPPC Prepared by: Senior Application Scientist, Advanced Assay Development
Introduction
Researchers working with novel heterocyclic compounds like this compound frequently encounter challenges with aqueous solubility. This molecule, while promising for its biological activities, possesses a largely hydrophobic scaffold coupled with a single ionizable carboxylic acid group.[1][2] This structure leads to poor solubility in neutral aqueous buffers and cell culture media, which can cause compound precipitation, inaccurate dose-response curves, and unreliable experimental outcomes.
This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will progress from fundamental co-solvent strategies to more advanced formulation techniques, explaining the scientific rationale behind each method to empower researchers to make informed decisions for their specific assay systems.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer or cell culture medium. What's happening and how do I fix it?
A1: Root Cause Analysis and Initial Strategy
This is the most common manifestation of poor aqueous solubility, often termed "crashing out." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve your compound at high concentrations (e.g., 10-100 mM). However, when this concentrated stock is diluted into an aqueous environment (where the compound's intrinsic solubility may be in the low micromolar or even nanomolar range), the solution becomes highly supersaturated. The DMSO concentration drops, it can no longer keep the compound dissolved, and precipitation occurs.
The primary goal is to keep the final concentration of DMSO in your assay as low as possible to avoid solvent-induced artifacts or cytotoxicity, while ensuring the compound remains in solution.
Core Recommendation: The final concentration of DMSO should generally not exceed 0.5% (v/v) in most cell-based assays, although some robust cell lines may tolerate up to 1%.[3] Primary cells and stem cells are often more sensitive. It is imperative to perform a vehicle control experiment to assess the impact of the solvent on your specific biological system.
| Cell Type | Recommended Max. Final DMSO Conc. (% v/v) | Typical Incubation | Key Considerations |
| Robust Cancer Cell Lines (e.g., HeLa, HEK293) | 0.5% - 1.0% | 24-72h | Often tolerant, but >0.5% can still induce off-target effects.[4] |
| Sensitive/Primary Cells (e.g., Neurons, PBMCs) | ≤ 0.1% | 24-72h | Highly sensitive to solvent toxicity. |
| Stem Cells (e.g., hESCs) | ≤ 0.1% - 0.5% | >24h | Can affect differentiation and viability.[5] |
| Biochemical (Enzyme) Assays | ≤ 1% - 2% | < 4h | Higher concentrations may be tolerated but can denature proteins. |
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Prepare a High-Concentration Primary Stock: Dissolve the compound in 100% DMSO to a high, known concentration (e.g., 50 mM). Ensure it is fully dissolved; gentle warming (37°C) or brief sonication may be required.
-
Create an Intermediate Dilution Plate: Instead of adding a tiny volume of the 50 mM stock directly to your final assay volume, perform an intermediate dilution. For example, dilute the primary stock into 100% DMSO to create a 200X or 1000X final concentration stock.
-
Final Dilution into Aqueous Medium: Add 1 µL of the 200X stock to 199 µL of your final assay buffer or medium. This critical step ensures rapid mixing and dispersion, minimizing localized high concentrations that trigger precipitation.[6]
-
Vortex Immediately: Mix the final solution vigorously immediately after adding the DMSO stock to prevent the formation of aggregates.
-
Vehicle Control: In parallel, prepare a control sample containing the same final concentration of DMSO without the compound.
Q2: I've minimized the DMSO concentration to 0.1%, but still see precipitation at my desired test concentration. Can I leverage the carboxylic acid group to improve solubility?
A2: pH-Based Solubilization Strategy
Absolutely. The carboxylic acid moiety on your compound is a critical handle for solubility manipulation. As a weak acid, its charge state is dependent on the pH of the solution.
-
At pH < pKa: The carboxylic acid is protonated (-COOH) and neutral. This form is less soluble in water.
-
At pH > pKa: The group is deprotonated (-COO⁻), forming a carboxylate anion. This charged species is significantly more soluble in aqueous media.[7][8][9]
The pKa of a carboxylic acid on a pyrazole ring system is typically in the range of 3-5. Therefore, by raising the pH of your stock solution, you can convert the compound into its more soluble salt form.
dot
Caption: pH-dependent equilibrium of the carboxylic acid compound.
Protocol 2: pH-Based Solubilization via In-Situ Salt Formation
-
Prepare a Basic Stock Solution: Instead of 100% DMSO, prepare a stock solution in a slightly basic solvent. A common starting point is 10-50 mM NaOH in water or a 1:1 mixture of DMSO and 10 mM NaOH.
-
Dissolve the Compound: Add the powdered compound to the basic solvent. The base will deprotonate the carboxylic acid, forming the soluble sodium salt. Aim for a stock concentration of 1-10 mM.
-
Check Final pH: When you dilute this basic stock into your final assay medium (which is typically buffered to pH ~7.4), ensure the final pH does not shift significantly. The buffering capacity of the medium should handle the small amount of base added. Always verify the final pH of your highest concentration well.
-
Caution: This method is not suitable for assays that are highly sensitive to minor pH changes or for compounds that are unstable at high pH.
Q3: Standard pH and co-solvent approaches are insufficient or interfere with my assay. What are more advanced formulation strategies I can try?
A3: Advanced Formulation with Cyclodextrins
When simple methods fail, complexation with cyclodextrins is a powerful strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[10][11] This effectively shields the hydrophobic part of your molecule from the aqueous environment, dramatically increasing its apparent solubility.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in biological research due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[13]
| Cyclodextrin Type | Key Properties | Typical Use Concentration |
| β-Cyclodextrin (β-CD) | Lower aqueous solubility (~1.85 g/100 mL). | 1-10 mM |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility (>60 g/100 mL). Lower toxicity. | 1-50 mM (or 2-10% w/v) |
| Sulfobutyl-ether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged. Used in several FDA-approved formulations. | 1-50 mM |
Protocol 3: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Prepare a Paste: In a glass mortar, place the calculated amount of HP-β-CD. Add a small amount of water or a water/ethanol mixture (e.g., 1:1 v/v) to form a thick, consistent paste.
-
Incorporate the Drug: Add the powdered compound to the paste.
-
Knead Thoroughly: Knead the mixture with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry the Complex: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved. The result is a solid powder.
-
Reconstitute for Assay: This powdered complex can now be dissolved directly in your aqueous assay buffer. The resulting solution should be clear and significantly more concentrated than what could be achieved with the drug alone.
Q4: My compound seems soluble initially but then precipitates over the course of a long-term (24-72h) cell culture experiment. What could be the cause?
A4: Understanding Kinetic vs. Thermodynamic Solubility and the Role of Serum
What you are observing is likely the difference between kinetic and thermodynamic solubility. Your initial preparation method may create a supersaturated, but temporarily clear, solution (kinetic solubility). Over time, the system seeks its lowest energy state, which is the thermodynamically stable saturated solution, leading to the precipitation of the excess compound.
In cell culture, a key stabilizing factor is the presence of proteins in the fetal bovine serum (FBS), particularly albumin.[14] Hydrophobic compounds can bind to albumin, which acts as a carrier protein, keeping them in solution and preventing aggregation.[6][15]
Troubleshooting Steps:
-
Check Serum Concentration: If you are using low-serum or serum-free media, the lack of protein carriers may be the primary cause of precipitation. Consider if your assay can tolerate a higher serum concentration (e.g., 5-10%).
-
Pre-incubation with Serum: Before final dilution, try pre-incubating your concentrated compound stock in a small volume of pure FBS or media with a high serum concentration for 15-30 minutes. This allows the compound to bind to albumin before it is exposed to the full aqueous environment, which can improve its stability.
Systematic Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility issues with this compound.
dot
Caption: Decision tree for improving compound solubility.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats.
- ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
- National Institutes of Health (NIH). (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- askIITians. (2025, March 11). How does pH affect solubility?
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- InvivoChem. (n.d.). Pyrazole-3-carboxylic acid.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- Bentham Science. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats.
- National Institutes of Health (NIH). (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
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- 14. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
side products in 1,3,5-trisubstituted pyrazole synthesis
Commencing Data Gathering
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Simulating Troubleshooting Scenarios
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Designing Guide Components
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Conceptualizing the Guide
I've crafted a comprehensive structure for the technical guide, including a title and an introduction explaining common methods. I've now defined sections focusing on regioisomer formation and low yields, each in a Q&A format. Visualizations are planned, including Graphviz diagrams for reaction pathways and troubleshooting tables to compare variables. I'll provide references to validate my claims, with experimental protocols.
Developing Draft Structure
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Content Generation Commences
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Technical Support Center: Stability of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid when dissolved in Dimethyl Sulfoxide (DMSO). The following content is structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the long-term stability of this compound in DMSO?
When storing this compound in DMSO, the main concerns are chemical degradation and precipitation. While pyrazole rings are generally stable, the overall stability of a compound in solution depends on its specific functional groups and the storage conditions.[1][2][3]
Chemical Degradation:
-
Hydrolysis: Although DMSO is an aprotic solvent, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can lead to the hydrolysis of sensitive functional groups over time, especially if the solution is stored at room temperature or subjected to multiple freeze-thaw cycles. Studies have shown that the presence of water is a more significant factor in compound degradation in DMSO than oxygen.[5][6]
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Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, other parts of the molecule could be susceptible.[3] Exposure to light and oxygen can promote oxidative degradation.
-
Solvent-Induced Decomposition: DMSO is generally considered a stable solvent for many compounds.[7] However, it can decompose at its boiling point (189 °C) and this decomposition can be catalyzed by acids and bases at lower temperatures.[8] While unlikely to be a major issue under standard storage conditions, it's a factor to be aware of, especially if the compound itself has acidic or basic properties.
Precipitation:
-
Solubility Limits: Compounds can precipitate out of solution if their concentration exceeds their solubility limit in DMSO, especially at lower temperatures.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of micro-precipitates that may not fully redissolve, effectively lowering the concentration of the compound in solution.[9]
Q2: What are the best practices for preparing and storing stock solutions of this compound in DMSO?
To ensure the long-term stability and integrity of your this compound stock solutions, adhere to the following best practices:
Preparation:
-
Use High-Purity Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO to minimize water content.[10]
-
Proper Weighing and Dissolution: Before opening the vial of your compound, centrifuge it to ensure all the powder is at the bottom.[9] For quantities of 10 mg or less, you can add the solvent directly to the vial. For larger amounts, it is recommended to weigh out the required quantity for immediate use.[9]
-
Inert Atmosphere: If possible, handle the compound and prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
Storage:
-
Aliquoting: Once the stock solution is prepared, it is crucial to aliquot it into smaller, single-use volumes in tightly sealed vials.[9] This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and water absorption for the entire stock.[9]
-
Storage Temperature: For long-term storage, aliquots should be kept at -20°C or, ideally, -80°C.[9] Studies on a diverse set of compounds have shown that most are stable for extended periods under these conditions.[5][6] Room temperature storage is generally not recommended for long-term stability, as significant degradation can occur over several months.[11][12]
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.[13]
-
Container Choice: Use high-quality glass or polypropylene vials. Studies have shown no significant difference in compound recovery between these two materials over several months at room temperature.[5][6]
Q3: How do freeze-thaw cycles affect the stability of the compound in DMSO?
Multiple freeze-thaw cycles can negatively impact the integrity of your compound solution. While some studies have shown that many compounds are stable for a limited number of cycles (e.g., up to 11 or even 25 cycles), it is a risk that should be minimized.[5][6][14][15] The primary concerns are:
-
Precipitation: As the solution freezes, the solubility of the compound decreases, which can lead to the formation of solid precipitates. Upon thawing, these precipitates may not completely redissolve, leading to a lower effective concentration of your compound.
-
Increased Water Absorption: Each time a vial is opened to retrieve an aliquot, it is exposed to atmospheric moisture, which is readily absorbed by the hygroscopic DMSO.[4] This increased water content can accelerate hydrolytic degradation.
Recommendation: The best practice is to prepare single-use aliquots to avoid freeze-thaw cycles altogether.[9]
Q4: I've observed precipitation in my DMSO stock solution after storing it at -20°C. What should I do?
Precipitation upon freezing is a common issue. Here’s a troubleshooting guide:
-
Thawing and Redissolving:
-
Allow the vial to thaw completely and equilibrate to room temperature.[13]
-
Gently vortex or sonicate the solution to try and redissolve the precipitate. Visually inspect the solution against a light source to ensure complete dissolution.
-
-
Solubility Check:
-
If the precipitate does not redissolve, it's possible that the initial concentration was too high and exceeded the compound's solubility at room temperature. Consider preparing a new stock solution at a lower concentration.
-
-
Purity Analysis:
-
If you suspect degradation, it is advisable to analyze the purity of the solution using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results | Compound degradation in DMSO stock solution. | 1. Prepare fresh stock solutions from solid compound. 2. Perform a stability study on your stock solution using HPLC or LC-MS to check for degradation products. 3. Always include a positive and negative control in your experiments. |
| Inaccurate concentration of the stock solution due to precipitation. | 1. Visually inspect the stock solution for any precipitate before use. 2. If precipitate is present, warm the solution gently and vortex/sonicate to redissolve. 3. If precipitation persists, centrifuge the solution and use the supernatant, but be aware that the concentration will be lower than intended. It is better to prepare a fresh, lower concentration stock. | |
| Contamination of the stock solution. | 1. Use sterile techniques when handling stock solutions. 2. Prepare single-use aliquots to minimize the risk of contaminating the entire stock. | |
| Visible color change in the DMSO stock solution | Compound degradation or reaction with impurities in the DMSO. | 1. Discard the solution. 2. Prepare a new stock solution using fresh, high-purity anhydrous DMSO. 3. Store the new stock solution under the recommended conditions (aliquoted, at -20°C or -80°C, protected from light). |
| Difficulty dissolving the compound in DMSO | Low solubility of the compound. | 1. Gently warm the solution. 2. Use a vortex mixer or sonicator to aid dissolution. 3. If the compound still does not dissolve, it may be necessary to prepare the stock solution at a lower concentration. |
Experimental Protocols
Protocol: Preparation and Storage of a 10 mM Stock Solution
-
Pre-analysis: Before opening the vial of this compound, centrifuge it briefly to collect all the powder at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.
Protocol: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of your compound in DMSO.
-
Time-Zero (T0) Analysis: Immediately after preparing the stock solution, take an aliquot and dilute it to an appropriate concentration for HPLC analysis. This will serve as your baseline purity measurement.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, and room temperature) and protect them from light.[13]
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Preparation: Allow the aliquot to thaw completely and equilibrate to room temperature before diluting it to the same concentration as the T0 sample.
-
HPLC Analysis: Analyze the samples using an appropriate HPLC method that can separate the parent compound from potential degradation products.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample to determine the percentage of degradation.
Visualizations
Caption: Workflow for preparing, storing, and assessing the stability of a compound in DMSO.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. captivatebio.com [captivatebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to the common and complex challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot and manufacturing scales. Pyrazole cores are foundational scaffolds in pharmaceuticals, agrochemicals, and material science, making robust and scalable synthetic routes essential.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to ensure your scale-up process is efficient, safe, and successful.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and concerns encountered during the scale-up of pyrazole synthesis.
Q1: My reaction yield dropped significantly when moving from a 10g lab scale to a 1kg pilot scale. What are the likely causes?
A1: A drop in yield during scale-up is a frequent challenge and typically points to physical and chemical parameters that do not scale linearly.[3] The primary culprits are often related to mass and heat transfer.[3][4] Key factors include:
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[4]
-
Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation far less efficient.[3][4] Uncontrolled exotherms can lead to product degradation and the formation of unwanted byproducts.[4][5]
-
Reagent Addition Rate: A rate of addition that is perfectly safe on a small scale can lead to dangerous temperature spikes in a large reactor. Slow, controlled addition is critical to manage the exotherm of reactions, such as the condensation with hydrazine.[4][5]
-
Solvent Effects: A solvent that works well for a small batch might be suboptimal at scale, particularly regarding the solubility of intermediates or the precipitation of the final product.[4]
Q2: The condensation step with hydrazine is highly exothermic and difficult to control. What are the best strategies to manage this?
A2: Exothermic reactions are a primary safety concern, especially during cyclization steps involving hydrazine or diazotization.[5][6] Managing the heat evolution is critical for a safe and successful scale-up. Effective strategies include:
-
Controlled Addition: Implement a slow, subsurface addition of the hydrazine reagent to the reaction mixture. This allows the reactor's cooling system to manage the heat generated in real-time.[5]
-
Sufficient Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of the reaction, acting as a heat sink.[5]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the total heat output of the reaction. Always monitor the internal reaction temperature, not just the jacket temperature.[4]
-
Flow Chemistry: For particularly hazardous or exothermic steps, transitioning to a continuous flow chemistry setup can be a transformative solution. Flow reactors minimize the volume of the reaction mixture at any given time, providing superior heat transfer and inherently safer conditions by preventing the accumulation of energetic intermediates.[2][3][6]
Q3: What are the most effective methods for purifying pyrazole compounds on a multi-kilogram scale?
A3: Large-scale purification requires moving beyond standard laboratory-scale column chromatography. The most common and effective industrial strategies include:
-
Crystallization: This is one of the most powerful and economical methods for achieving high purity at scale. If your pyrazole product does not crystallize easily, it can often be converted into an acid addition salt (e.g., hydrochloride or phosphate salt), which may have significantly better crystallization properties.[6][7][8]
-
Solvent Washing/Trituration: Thoroughly washing or suspending the crude, filtered product in a suitable cold solvent can effectively remove many impurities.[6]
-
Liquid-Liquid Extraction: Optimizing workup procedures with appropriate solvent extractions can remove significant amounts of impurities before the final isolation step.
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be a viable purification method.
Q4: How can I control the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound?
A4: Poor regioselectivity is a classic challenge in pyrazole synthesis, particularly in the Knorr synthesis.[5][9][10] The formation of multiple isomers complicates purification and reduces the yield of the desired product.[5] Strategies to improve selectivity include:
-
Solvent Choice: The reaction solvent can have a profound impact. For instance, using fluorinated alcohols as the solvent has been shown to dramatically improve regioselectivity in some cases.[10]
-
Catalyst Selection: The choice of an acid or base catalyst can be critical. Lewis acids like BF₃ can help direct the reaction towards a specific isomer.[10][11]
-
Use of Pre-formed Intermediates: Synthesizing and isolating an intermediate, such as a β-enaminone from the 1,3-dicarbonyl, can provide better regiocontrol in the subsequent cyclization step.[10]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically controlled product over the kinetically controlled one.[5]
Q5: What are the most significant safety hazards to consider when scaling up pyrazole synthesis?
A5: Safety must be the highest priority during scale-up. Key hazards associated with pyrazole synthesis include:
-
Use of Hydrazine: Hydrazine and its derivatives are often toxic and can be highly energetic, posing a risk of thermal runaway and decomposition, especially at elevated temperatures or in the presence of certain metals.[5]
-
Diazonium Intermediates: Syntheses involving diazotization steps produce diazonium ions, which are notoriously unstable and can decompose explosively.[3] It is crucial to keep these reactions at low temperatures (typically <5 °C) and to avoid isolating the diazonium intermediate.[3] Using flow chemistry is a highly recommended strategy to minimize the accumulation of these species.[3][6]
-
High Nitrogen-to-Carbon Ratio Products: The final pyrazole product itself may be an energetic material if it has a high nitrogen-to-carbon ratio. A thorough safety assessment, including tests for thermal and mechanical stability, is essential before producing large quantities.[3]
-
Solvent Safety: The use of large volumes of flammable solvents like diethyl ether or carcinogenic solvents like 1,4-dioxane presents significant risks that must be managed with appropriate engineering controls.[3]
Troubleshooting Guide 1: Overcoming Low Yields in Scale-Up
A decrease in yield upon scale-up is often multifactorial. This guide provides a systematic approach to diagnosing and resolving the root causes.
Causality Behind Yield Loss
As previously mentioned in the FAQs, the transition from a round-bottom flask to a large, jacketed reactor fundamentally changes the physics of the reaction environment. The reduced surface-area-to-volume ratio impairs heat transfer, while achieving homogenous mixing in a large volume is significantly more challenging.[3][4] These factors can lead to extended reaction times, increased byproduct formation due to localized heating, and incomplete reactions.
Systematic Troubleshooting Workflow
The following workflow provides a logical path to diagnose the cause of low yields. It is essential to change only one parameter at a time to accurately assess its impact.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Table 1: Key Parameters and Their Impact on Yield in Scale-Up
| Parameter | Potential Issue at Scale | Recommended Action | Expected Outcome |
| Mixing | Inhomogeneity, localized hot spots.[4] | Increase agitation speed; verify appropriate impeller type for reactor geometry. | Improved reaction rate and reduced side product formation. |
| Temperature | Inefficient heat dissipation leading to temperature spikes.[3][4] | Slow reagent addition; increase cooling; use a more dilute system. | Minimized product degradation and impurity formation. |
| Solvent | Suboptimal solubility of reactants or product precipitation.[3][12] | Screen alternative solvents (e.g., IPA/water mixtures, THF, DMSO).[3][12] | Improved reaction conversion and easier product isolation. |
| Stoichiometry | Incomplete conversion of the limiting reagent. | Use a slight excess (e.g., 1.1-1.2 equivalents) of the more volatile or less stable reactant (often hydrazine).[3][13] | Drive the reaction to completion. |
General Protocol: Scaled-Up Knorr Pyrazole Synthesis
This protocol provides a generalized, safety-conscious procedure for the synthesis of a pyrazole derivative at pilot scale. Note: All quantities and conditions must be optimized for your specific substrates.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol or isopropanol).[4]
-
Inerting: Purge the reactor headspace with an inert gas, such as nitrogen, to prevent potential air oxidation of intermediates or reagents.[3]
-
Initial Cooling: Adjust the temperature of the mixture to a starting temperature of 0-10 °C to control the initial exotherm upon hydrazine addition.[3][4]
-
Reagent Addition: Slowly add the hydrazine derivative (e.g., hydrazine hydrate) to the stirred solution via the addition funnel over a period of 1-4 hours. Crucially, monitor the internal temperature to ensure it does not exceed the predefined safety limit. The reaction is often highly exothermic.[4][5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (depending on the specific reaction) for several hours. Monitor the reaction's progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.[4][11]
-
Work-up and Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Wash the collected solid with a suitable cold solvent to remove residual impurities.[4][6] If the product remains in solution, the solvent may need to be removed under reduced pressure before purification.
-
Purification: Purify the crude product by recrystallization from a screened and optimized solvent system to obtain the final, high-purity pyrazole.[5]
Troubleshooting Guide 2: Managing Regioselectivity
Controlling which nitrogen atom of a substituted hydrazine attacks which carbonyl of an unsymmetrical 1,3-dicarbonyl is a classic synthetic challenge. This guide provides strategies to direct the reaction towards the desired regioisomer.
The Chemical Basis of Regioselectivity
The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[13] With an unsymmetrical dicarbonyl, there are two distinct carbonyls with different electronic and steric environments. The initial site of attack and the subsequent cyclization determine the final regioisomer. Reaction conditions can be manipulated to favor one pathway over the other.
Decision Tree for Regioselectivity Control
This diagram outlines a decision-making process for selecting a strategy to improve regioselectivity.
Caption: Decision tree for improving regioselectivity in pyrazole synthesis.
Table 2: Comparison of Strategies to Control Regioselectivity
| Strategy | Mechanism of Action | Advantages | Disadvantages | Reference |
| Solvent Modification | Alters the solvation of reactants and transition states, favoring one reaction pathway. | Simple to implement; can have a dramatic effect. | Requires screening; may not be universally effective. | [5][10] |
| Catalyst Selection | Lewis or Brønsted acids can selectively activate one carbonyl group over the other. | Can provide high levels of control. | Requires catalyst screening and removal after reaction. | [10][11] |
| Lower Reaction Temp. | Favors the formation of the more thermodynamically stable product. | Easy to implement; can reduce side reactions. | May lead to very long reaction times; may not significantly alter the ratio. | [5] |
| Substrate Modification | Using a pre-formed intermediate like a β-enaminone removes the ambiguity of the initial nucleophilic attack. | Often provides the highest level of regiocontrol. | Adds an extra step to the synthesis, increasing cost and time. | [10] |
Troubleshooting Guide 3: Thermal Hazard Management and Safer Synthesis
The potential for thermal runaway is the most critical safety risk during the scale-up of many pyrazole syntheses.[5] Proactive hazard assessment and the adoption of safer technologies are paramount.
Identifying High-Risk Steps
The highest risks are typically associated with:
-
Diazotization: The formation of aromatic diazonium salts is highly exothermic and the products are often unstable.[3]
-
Hydrazine Condensation: The initial reaction of hydrazine with a carbonyl compound can be very energetic.[3][5]
Workflow for Thermal Safety Assessment
Before any scale-up, a systematic evaluation of thermal hazards should be performed.
Caption: A workflow for assessing thermal safety before scale-up.
Table 3: Safer Alternatives to Hazardous Reagents and Conditions
| Hazardous Step/Reagent | Traditional Method | Safer Alternative | Rationale | Reference |
| Diazotization | Sodium Nitrite (NaNO₂) in strong acid | tert-Butyl nitrite (TBN); Continuous flow processing | TBN can be used under less acidic conditions. Flow chemistry minimizes the amount of unstable diazonium intermediate present at any time, preventing accumulation. | [3][6] |
| Exothermic Condensation | Batch reaction with rapid hydrazine addition | Slow, controlled addition in batch; Continuous flow processing | Slow addition allows heat to be managed. Flow chemistry offers superior heat transfer and minimizes reaction volume, making it inherently safer. | [2][5] |
| Hazardous Solvents | 1,4-Dioxane, Chloroform | Isopropyl alcohol (IPA), Tetrahydrofuran (THF), greener solvents like PEG-400 | Reduces toxicity and flammability risks associated with the process. | [3][14] |
| Energetic Reagents | Hydrazine Hydrate | Dilute solutions of hydrazine; alternative synthetic routes avoiding hydrazine | Dilute solutions are inherently safer. Designing routes that avoid highly energetic materials is the safest long-term strategy. | [5][15] |
Protocol: Purification via Acid Addition Salt Formation
This protocol describes a general method for purifying a basic pyrazole compound by forming a crystalline salt, which can then be filtered and either used directly or neutralized to recover the purified free base.
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).[3]
-
Acid Addition: Cool the solution in an ice bath. Slowly add a solution of the chosen acid (e.g., HCl in diethyl ether, or concentrated phosphoric acid) dropwise with vigorous stirring.[3] Use at least one equivalent of the acid.
-
Crystallization: The pyrazole salt will often precipitate or crystallize out of the solution. Allow the mixture to stir in the cold for 1-2 hours to ensure complete precipitation.[3]
-
Isolation: Isolate the crystalline salt product by suction filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Free-Basing: If the free pyrazole is required, the purified salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The purified pyrazole can then be extracted with an organic solvent and isolated.
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - MDPI.
- Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329 - American Chemical Society.
- Process for the purification of pyrazoles - Google Patents.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
- Method for purifying pyrazoles - Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.
Introduction
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).
This guide provides a structured approach to troubleshooting common issues encountered during the recrystallization of this compound and answers frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Question 1: My compound, this compound, won't dissolve in the hot solvent, or I have to add an excessive amount. What should I do?
Answer:
This is a common issue and typically points to an inappropriate solvent choice. The ideal solvent should dissolve the compound when hot but not when cold.
-
Underlying Cause: The solvent's polarity may not be well-matched to your compound. This compound is a moderately polar molecule due to the carboxylic acid and methoxy groups, but it also has significant non-polar character from the two phenyl rings and the pyrazole core.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: If you are using a very non-polar solvent (like hexanes) or a very polar one (like water), you may have difficulty. Consider solvents of intermediate polarity. Alcohols like ethanol or methanol are often good starting points for carboxylic acids.[2][3]
-
Increase the Solvent Volume Incrementally: Add small portions of hot solvent to your crude material, ensuring the solution is at or near its boiling point. Be patient, as dissolution can take time. However, if the required volume becomes excessively large, it's best to start over with a different solvent to avoid poor recovery.
-
Consider a Solvent Mixture: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be effective.[4][5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexanes) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[4] Common pairs include ethanol/water and acetone/hexanes.[5]
-
Question 2: My compound has oiled out instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperatures of recrystallization.[4] This is problematic because the oil often traps impurities.
-
Underlying Cause: This can happen if the boiling point of the solvent is higher than the melting point of your compound. It's also common when the solution is cooled too rapidly or is highly supersaturated with impurities.[6]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.[6] Rapid cooling, such as placing the hot flask directly in an ice bath, promotes precipitation rather than crystallization.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[8][6] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled solution to induce crystallization.[8][6]
-
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What's going wrong?
Answer:
This is a frustrating but solvable problem, often due to using too much solvent or the solution being supersaturated.
-
Underlying Cause: The most common reason is that too much solvent was added initially, and the solution is not supersaturated upon cooling.[8][6]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently boil off some of the solvent in a fume hood to increase the concentration of your compound.[6] Be careful not to evaporate too much. Periodically remove the flask from the heat and allow it to cool to see if crystals form.
-
Induce Crystallization: As with oiling out, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[8][6]
-
Introduce a "Poorer" Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent dropwise to the cooled solution to decrease the solubility of your compound and induce precipitation.
-
Question 4: The recrystallized crystals are colored, but the pure compound should be white. How do I remove the color?
Answer:
Colored impurities are common and can often be removed with activated charcoal.
-
Underlying Cause: Highly conjugated organic molecules, which are often byproducts of synthesis, can be intensely colored and co-precipitate with your product.
-
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal.[4] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[4] It is advisable to use a pre-heated funnel. The resulting filtrate should be colorless and can then be cooled to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. However, based on the structure, good starting points are polar protic solvents.
-
Recommended Single Solvents to Test: Ethanol, Methanol, Isopropanol, Acetic Acid.
-
Recommended Solvent Mixtures to Test: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane.
A systematic approach to solvent selection is to test the solubility of a small amount of your crude product in a small volume (e.g., 0.5 mL) of various solvents at room temperature and then upon heating.[8]
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Methanol | The carboxylic acid group can hydrogen bond with alcohols, making them good candidates.[3] Often provides the desired "soluble hot, insoluble cold" profile. |
| Ketones | Acetone | Good solvent for many organic compounds, but may be too effective, leading to high solubility even when cold. Can be useful as the "good" solvent in a mixed pair. |
| Esters | Ethyl Acetate | Intermediate polarity, can be a good choice. |
| Hydrocarbons | Hexane, Toluene | Likely to have low solubility even when hot due to the polar carboxylic acid group. Best used as the "poor" solvent in a mixed pair. |
| Water | The large non-polar aromatic regions of the molecule will likely make it poorly soluble in water, even when hot. Could be used as the "poor" solvent with a water-miscible organic solvent like ethanol. |
Q2: How can I assess the purity of my recrystallized product?
A2: Several analytical techniques can be used to determine the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C).[7] Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for assessing purity and confirming the structure. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the main compound from impurities and provide their mass-to-charge ratios, confirming the molecular weight of your product and detecting any byproducts.
-
Q3: What is a typical step-by-step protocol for recrystallization?
A3: The following is a general protocol that should be adapted based on your experimentally determined solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration to remove them.[4]
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[8]
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven. Ensure the solid is dry before taking a final weight and performing analytical tests.[8]
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.
Caption: Workflow for Recrystallization Troubleshooting.
References
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-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
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Validation & Comparative
The Ascendant Role of Pyrazole Derivatives in Oncology: A Comparative Analysis of Anticancer Efficacy
The relentless pursuit of novel, effective, and selective anticancer agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazole scaffold has emerged as a "privileged structure," a versatile framework capable of interacting with a multitude of biological targets implicated in oncogenesis.[1][2] This guide provides a comparative analysis of prominent pyrazole derivatives, dissecting their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their anticancer potential. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate the discovery of next-generation pyrazole-based cancer therapeutics.
The Pyrazole Core: A Foundation for Diverse Anticancer Activity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for drug design.[3][4] Its structural rigidity and capacity for extensive functionalization allow for the precise spatial orientation of substituents to engage with specific enzymatic pockets and cellular receptors.[5][6] This versatility has led to the development of pyrazole derivatives that exhibit a broad spectrum of anticancer activities by targeting various hallmarks of cancer.[5][6][7]
A significant body of research demonstrates that appropriate substitutions at different positions of the pyrazole ring can markedly enhance anticancer efficacy and tumor selectivity.[6][7][8] These modifications influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to penetrate cell membranes, bind to target proteins, and evade metabolic degradation.
A Comparative Look at Key Pyrazole Derivatives in Anticancer Research
To illustrate the diverse therapeutic strategies accessible through the pyrazole scaffold, we will compare a selection of derivatives that have shown significant promise in preclinical studies.
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Representative Derivative | Target Cancer Cell Line(s) | IC50 Value(s) | Key Mechanistic Target(s) | Reference(s) |
| Thiazolyl-pyrazoline | Compound with 4-(-4-chlorophenyl) substituent | MCF-7 (Breast) | 0.07 µM | EGFR Tyrosine Kinase | [9] |
| Pyrazolo[3,4-d]pyrimidine | Derivative 17 | MCF-7 (Breast) | 2.89 µM | EGFR | [8] |
| Pyrazole Benzothiazole Hybrid | Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | VEGFR-2 | [6][8] |
| Indenopyrazole | Compound 5b | K562 (Leukemia), A549 (Lung) | 0.021 µM, 0.69 µM | Tubulin Polymerization | [1] |
| Pyrazole-Carbaldehyde | Compound 43 | MCF-7 (Breast) | 0.25 µM | PI3 Kinase | [6] |
| Polysubstituted Pyrazole | Compound 59 | HepG2 (Liver) | 2 µM | DNA Minor Groove Binding | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data presented in Table 1 underscores the remarkable potency and target diversity of pyrazole derivatives. For instance, the indenopyrazole derivative 5b exhibits nanomolar efficacy against leukemia and lung cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division.[1] In contrast, the thiazolyl-pyrazoline derivative demonstrates potent activity against breast cancer cells through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] This highlights the tunability of the pyrazole scaffold to target distinct oncogenic pathways.
Unraveling the Mechanisms of Action: A Pathway-Centric View
The anticancer effects of pyrazole derivatives are underpinned by their ability to modulate key signaling pathways that govern cell proliferation, survival, and angiogenesis. Here, we delve into the mechanisms of two prominent classes of pyrazole-based anticancer agents.
EGFR and VEGFR-2 Inhibition: Halting Proliferation and Angiogenesis
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases that, when dysregulated, drive tumor growth and the formation of new blood vessels (angiogenesis) to supply nutrients to the tumor.[6][8] Several pyrazole derivatives have been designed to act as competitive inhibitors at the ATP-binding site of these kinases.[8][9]
By binding to the kinase domain, these pyrazole derivatives prevent the phosphorylation events necessary for signal transduction, thereby inhibiting downstream pathways that lead to cell proliferation and angiogenesis.[8] Structure-activity relationship (SAR) studies have revealed that the presence of specific electron-withdrawing groups on the phenyl rings attached to the pyrazole core can enhance the inhibitory activity against these kinases.[8]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[1] Their proper function is critical for cell division, and they represent a key target for anticancer drugs. Certain pyrazole derivatives, such as indenopyrazoles, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1] The disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death. The potent cytotoxicity of these derivatives, even in multidrug-resistant cancer cells, makes them highly promising therapeutic candidates.[10]
Experimental Protocols for Evaluating Anticancer Efficacy
The validation of the anticancer properties of novel pyrazole derivatives relies on a series of well-established in vitro assays. Here, we provide detailed protocols for two fundamental experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
Conclusion and Future Directions
The pyrazole scaffold represents a remarkably versatile platform for the development of novel anticancer agents. The ability to readily modify its structure has enabled the creation of derivatives that target a wide array of oncogenic pathways with high potency and selectivity.[5][6][7] The comparative data presented in this guide highlights the significant potential of pyrazole-based compounds to address the ongoing challenges in cancer therapy.
Future research in this area should focus on several key aspects:
-
Rational Drug Design: Employing computational modeling and structure-based design to develop next-generation pyrazole derivatives with enhanced potency and improved pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of pyrazole-based agents with existing chemotherapeutics to overcome drug resistance.
-
Targeting Novel Pathways: Exploring the potential of pyrazole derivatives to inhibit other emerging cancer targets.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in cancer patients.
The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the discovery of innovative and effective treatments in the fight against cancer.
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Pyrazole-Based Drugs
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for validating the in vivo efficacy of pyrazole-based drug candidates. Drawing from established experimental data and field-proven insights, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental design, ensuring a robust and self-validating approach to preclinical assessment.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3] The successful translation of a promising pyrazole-based compound from the bench to the clinic hinges on rigorous in vivo validation. This guide is structured to navigate the complexities of this process, providing a logical framework for generating reliable and translatable preclinical data.
I. The Strategic Imperative of In Vivo Efficacy Validation
While in vitro assays provide essential preliminary data on a compound's activity and mechanism of action, they cannot replicate the complex physiological environment of a living organism. In vivo studies are indispensable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and potential toxicity in a systemic context.[4][5] For pyrazole-based drugs, which often target enzymes like cyclooxygenase (COX) or various kinases, in vivo models are critical for assessing target engagement and downstream pharmacological effects in the context of a whole organism.[6][7]
II. Designing a Robust Preclinical In Vivo Study
A well-designed preclinical study is the cornerstone of successful in vivo validation. The U.S. Food and Drug Administration (FDA) mandates that preclinical studies be tailored to the specific investigational agent and its proposed clinical application, with a strong emphasis on predicting pharmacological activity and potential adverse events in humans.[8][9]
A. Rationale-Driven Animal Model Selection
The choice of animal model is a critical decision that profoundly influences the translatability of the findings. The model should mimic the human disease state as closely as possible.
-
For Anti-inflammatory Pyrazoles: Carrageenan-induced paw edema in rodents is a widely used acute inflammation model.[10][11] For chronic inflammation, collagen-induced arthritis models in mice or rats are more appropriate.
-
For Anticancer Pyrazoles: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are standard for evaluating antitumor activity.[12][13] Syngeneic models, which utilize tumor cells from the same genetic background as the host animal, are crucial for studying the interplay between the drug, the tumor, and the immune system.
-
For Antimicrobial Pyrazoles: Infection models using relevant bacterial or fungal strains in mice are essential for assessing the compound's ability to clear the pathogen in vivo.
B. Key Experimental Considerations
-
Route of Administration: The route of administration in the animal model should ideally match the intended clinical route (e.g., oral, intravenous).[8]
-
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental to understanding the drug's potency and therapeutic window. This involves testing a range of doses to identify the minimal effective dose and the maximum tolerated dose.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints: PK studies measure drug concentration in biological fluids over time, while PD studies assess the drug's effect on its target.[4][5] Integrating PK/PD analysis provides a quantitative understanding of the exposure-response relationship.
III. Comparative In Vivo Efficacy Assessment: A Methodological Toolkit
The following sections detail key experimental workflows for a comprehensive in vivo efficacy evaluation of pyrazole-based drugs.
A. Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the pyrazole-based drug.
Protocol: Serial Blood Sampling for PK Profiling
-
Animal Dosing: Administer the pyrazole compound to the selected animal model at a predetermined dose and route.
-
Blood Collection: Collect small blood samples (typically 50-100 µL) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Method: Quantify the drug concentration in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Crucial for determining the effective oral dose.[14] |
B. Pharmacodynamic (PD) and Efficacy Analysis
Objective: To assess the biological effect of the drug on its intended target and the overall therapeutic outcome.
1. Anti-inflammatory Efficacy
Protocol: Carrageenan-Induced Paw Edema Model
-
Baseline Measurement: Measure the paw volume of rats using a plethysmometer.
-
Drug Administration: Administer the pyrazole compound or a vehicle control orally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
2. Anticancer Efficacy
Protocol: Tumor Growth Inhibition in a Xenograft Model
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize the mice into treatment groups (vehicle control, pyrazole compound, positive control).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Table 2: Comparative In Vivo Anticancer Efficacy of Pyrazole-Based Drugs
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Celecoxib | Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Not Specified | Significant | [12] |
| Celecoxib | Esophageal Squamous Cell Carcinoma (HKESC-1 Xenograft) | Not Specified | Significant | [12] |
| SC-560 | Human Ovarian Cancer Xenografts | Not Specified | 44.67% | [13] |
| Celecoxib | HCA-7 Xenograft | 1250 mg/kg of chow | Attenuation of growth | [15] |
C. Toxicology and Safety Profiling
Objective: To identify potential adverse effects of the drug candidate.
Protocol: Acute and Sub-chronic Toxicity Studies
-
Dose Administration: Administer single (acute) or repeated (sub-chronic) doses of the pyrazole compound to rodents.
-
Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.[8]
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count and analysis of liver and kidney function markers.[8]
-
Histopathology: Perform a detailed histopathological examination of major organs to identify any drug-related tissue damage.[8]
IV. Visualizing Key Pathways and Workflows
Clear visualization of complex biological pathways and experimental designs is crucial for effective communication and understanding.
Caption: A streamlined workflow for the in vivo validation of pyrazole-based drug candidates.
Caption: Mechanism of action for pyrazole-based COX-2 inhibitors in inflammation.
V. Conclusion: A Pathway to Clinical Translation
The successful in vivo validation of a pyrazole-based drug candidate is a multi-faceted process that demands a deep understanding of the underlying biology, a commitment to rigorous experimental design, and a meticulous approach to data analysis. By following the principles and methodologies outlined in this guide, researchers can generate the robust and reliable data necessary to support the advancement of promising new therapies from the laboratory to the clinic. The ultimate goal is to identify compounds with a favorable efficacy and safety profile, thereby increasing the probability of success in subsequent clinical trials.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved protein kinase inhibitors (PKIs).[1][2][3] Drugs such as Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET) underscore the therapeutic potential of this heterocyclic motif.[2][3] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP-binding pocket—presents a formidable challenge: ensuring selectivity.[4][5] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, but in either scenario, it must be precisely characterized.[6][7]
This guide provides an in-depth, comparative analysis of the essential methodologies for profiling the cross-reactivity of pyrazole-based kinase inhibitors. Moving beyond a simple listing of techniques, we delve into the strategic rationale behind deploying biochemical, cell-based, and proteomic approaches, offering field-proven insights into building a robust, multi-faceted selectivity profile that can withstand the rigors of drug development.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Polypharmacology
The pyrazole ring's prevalence in successful PKIs is due to its synthetic tractability and its ability to form key hydrogen bond interactions within the kinase hinge region, mimicking the adenine moiety of ATP.[2][3] This bioisosteric replacement function is a powerful tool for achieving high-potency inhibition.[2]
However, this strength is intrinsically linked to its greatest weakness. The human kinome comprises over 500 members, many of which share significant structural homology in the ATP-binding site.[5][7] Consequently, an inhibitor designed for one kinase can inadvertently bind to dozens of others, a phenomenon known as promiscuity or polypharmacology.[5][6] Understanding this off-target landscape is not merely an academic exercise; it is a critical step in predicting clinical efficacy and safety.
The Strategist's Toolkit: A Triad of Profiling Methodologies
A comprehensive cross-reactivity profile cannot be achieved with a single experiment. A multi-pronged, orthogonal approach is required to build confidence in the selectivity of a compound. We will compare three cornerstone methodologies: large-scale kinome scanning, Cellular Thermal Shift Assay (CETSA), and chemical proteomics.
The Broad Survey: In Vitro Kinome Scanning
The essential first step in any profiling campaign is a broad, biochemical screen against a large panel of recombinant kinases. This provides a panoramic view of a compound's potential interaction space across the kinome.
Core Principle: These assays measure the direct inhibition of kinase enzymatic activity in a purified, cell-free system. A common format involves quantifying the phosphorylation of a substrate in the presence of a test compound and a fixed concentration of ATP.
Leading Platforms:
-
KINOMEscan™ (DiscoverX): Utilizes a proprietary active site-directed competition binding assay to quantify interactions. Instead of measuring enzymatic activity, it measures the amount of inhibitor bound to the kinase, allowing for the determination of a dissociation constant (Kd).[8]
-
Radiometric Assays (e.g., Reaction Biology, Millipore): The classic method, which measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. It is a direct measure of catalytic inhibition.
Experimental Causality:
-
Why ATP Concentration Matters: Assays are typically run at or near the Km (Michaelis constant) for ATP for each specific kinase. This is a critical choice. An artificially low ATP concentration can make an inhibitor appear more potent than it would be in a cellular environment where ATP levels are high (millimolar range).[9]
-
Interpreting the Data (IC₅₀ vs. Kd): It is crucial to understand the difference between these metrics.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It is a measure of functional potency.[10][11]
-
Kd (Dissociation constant): An intrinsic measure of the affinity between the inhibitor and the kinase. It reflects the equilibrium of the binding event and is independent of assay conditions like enzyme or substrate concentration.[10][12] A lower Kd indicates tighter binding.[10]
-
Data Presentation: Hypothetical Kinome Scan
Let's consider a hypothetical pyrazole inhibitor, PZ-451 , designed to target Aurora Kinase A (AURKA).
| Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Kd (nM) |
| AURKA (Target) | 99.8 | 15 | 12 |
| AURKB | 98.5 | 45 | 40 |
| PLK1 | 85.2 | 250 | 220 |
| JAK2 | 65.7 | 1,200 | Not Determined |
| FLT3 | 51.0 | > 5,000 | Not Determined |
| SRC | 15.3 | > 10,000 | Not Determined |
This table clearly shows PZ-451 is potent against its intended target, AURKA, but also reveals significant off-target activity against AURKB and PLK1, and moderate interaction with JAK2.
The Physiological Check: Cellular Thermal Shift Assay (CETSA)
While in vitro scans are essential, they don't tell the whole story. Does the compound engage its target in the complex, native environment of a living cell? CETSA provides this critical piece of information.[13][14]
Core Principle: CETSA is based on the phenomenon of ligand-induced thermal stabilization.[13][15] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[13][15]
Experimental Workflow:
Caption: CETSA workflow for assessing target engagement in cells.
Experimental Causality:
-
Why it's a "Self-Validating" System: The inclusion of a vehicle control (e.g., DMSO) at every temperature point provides a baseline melting curve for the target protein. A shift in this curve in the drug-treated samples is direct evidence of a physical interaction in the cellular milieu.
-
Trustworthiness through Orthogonality: If the kinome scan showed PZ-451 binds AURKA, AURKB, and PLK1, CETSA should be performed for all three. A thermal shift for all three in intact cells would validate them as bona fide cellular targets. A lack of a shift for PLK1, despite in vitro binding, might suggest the compound has poor cell permeability or is actively pumped out, preventing it from reaching its target.
Data Presentation: CETSA Melt Curves for PZ-451
| Temperature (°C) | Soluble AURKA (% of 40°C) Vehicle | Soluble AURKA (% of 40°C) PZ-451 | Soluble PLK1 (% of 40°C) Vehicle | Soluble PLK1 (% of 40°C) PZ-451 |
| 40 | 100 | 100 | 100 | 100 |
| 50 | 95 | 98 | 92 | 93 |
| 55 | 52 (Tm) | 89 | 48 (Tm) | 51 |
| 60 | 15 | 55 (Tm) | 12 | 14 |
| 65 | 5 | 20 | 4 | 5 |
This table shows a clear thermal stabilization for AURKA (Tm shift from 55°C to 60°C), confirming target engagement. However, no significant shift is observed for PLK1, suggesting PZ-451 does not engage this off-target in the cellular context.
The Unbiased Deep Dive: Chemical Proteomics
Kinome scanning and CETSA are powerful but are inherently biased; you only find what you look for. Chemical proteomics, particularly affinity-based methods, allows for an unbiased survey of inhibitor targets on a proteome-wide scale.[16]
Core Principle: This technique uses an immobilized version of the kinase inhibitor (or a related analog) as "bait" to pull down interacting proteins from a cell lysate. These captured proteins are then identified and quantified using mass spectrometry (MS).[4]
A Common Workflow: Kinobeads
The "kinobeads" technology uses a cocktail of non-selective kinase inhibitors attached to beads to enrich a large portion of the cellular kinome.[4][17] In a competitive binding experiment, cell lysate is pre-incubated with a free test inhibitor (like PZ-451). The inhibitor's true targets will be occupied and thus will not bind to the beads. By comparing the proteins that bind to the beads in the presence versus absence of the drug, one can identify its specific targets.
Caption: Competitive chemical proteomics workflow using Kinobeads.
Experimental Causality:
-
Uncovering the Unexpected: The primary strength here is discovery. This method can identify completely unanticipated off-targets, including non-kinase proteins that might have ATP-binding pockets.[18] For example, the approved inhibitor imatinib was later found to target the oxidoreductase NQO2 through this type of analysis.[16]
-
Building a Comprehensive Profile: Chemical proteomics data provides a third, powerful layer of evidence. If a kinase like JAK2 shows up as a hit in both the initial kinome scan and a kinobeads experiment, the confidence that it is a genuine off-target increases dramatically.
Data Presentation: Top Hits from PZ-451 Chemical Proteomics Screen
| Protein | Log₂(Fold Change) Vehicle/Drug | p-value | Notes |
| AURKA | 5.1 | <0.0001 | Validated On-Target |
| AURKB | 4.8 | <0.0001 | Validated Off-Target |
| JAK2 | 2.5 | 0.005 | Confirmed Off-Target |
| NQO2 | 2.1 | 0.012 | Unanticipated Non-Kinase Hit |
| AAK1 | 1.8 | 0.045 | Novel Kinase Off-Target |
This data confirms the primary targets and reveals two new potential off-targets, the non-kinase NQO2 and the kinase AAK1, that were missed or below the cutoff in the initial, biased screens.
Synthesizing the Data: From Disparate Points to a Coherent Profile
The ultimate goal is to integrate these orthogonal datasets into a single, reliable selectivity profile.
Integrated Workflow for Cross-Reactivity Profiling:
Caption: An integrated, multi-pronged inhibitor profiling strategy.
Interpreting Concordance and Discordance:
-
High-Confidence Target: Identified by all three methods (e.g., AURKA, AURKB).
-
Biochemical Hit, No Cellular Engagement: Identified in kinome scan but negative in CETSA (e.g., PLK1). This is a crucial distinction, as the protein is not a functional target in the tested cellular system.
-
Novel Discovery: Identified only by chemical proteomics (e.g., NQO2, AAK1). These require follow-up validation, typically starting with CETSA and then functional cellular assays.
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) via Western Blot
This protocol is a self-validating system for confirming target engagement in intact cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the pyrazole inhibitor (e.g., 10 µM PZ-451) or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler. A non-heated sample (RT) serves as a control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19] This step is critical for rupturing membranes without detergents that could disrupt protein complexes.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize total protein concentration across all samples using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated antibody against the target protein (e.g., anti-AURKA).
-
-
Data Interpretation (Self-Validation):
-
Quantify band intensities using densitometry.
-
For both vehicle and drug-treated sets, normalize the intensity of each band to the respective room temperature (RT) sample.
-
Plot the normalized intensity versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Conclusion
Characterizing the cross-reactivity of a pyrazole kinase inhibitor is a cornerstone of its preclinical development. A superficial analysis can lead to misinterpreted biological outcomes and potential clinical failures. By strategically combining the broad view of in vitro kinome scanning, the physiological relevance of CETSA, and the unbiased discovery power of chemical proteomics, researchers can build a robust, multi-layered understanding of their compound's true mechanism of action. This rigorous, evidence-based approach is indispensable for advancing potent and selective pyrazole inhibitors from the bench to the clinic.
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Bantscheff, M., et al. (2009). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Martinez Molina, D., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]
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Jafari, R., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Available at: [Link]
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Al-Hourani, B. J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]
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Reinhard, F. B. M. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. Available at: [Link]
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El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Vasile, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Martinez Molina, D., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available at: [Link]
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Vasile, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. ResearchGate. Available at: [Link]
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Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. Available at: [Link]
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Johnson, G. L. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Oncology. Available at: [Link]
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O’Shea, J. J., et al. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery. Available at: [Link]
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A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2] This scaffold is a key pharmacophore in several FDA-approved drugs, most notably Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders like arthritis.[3][4][5] The structural versatility of pyrazole allows for extensive modification, enabling the development of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4][6]
This guide provides an in-depth comparison of the anti-inflammatory activity of various pyrazole analogs. We will delve into their primary mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays to empower researchers in their quest for novel, safer, and more effective anti-inflammatory agents.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes in the arachidonic acid cascade and the modulation of pro-inflammatory signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism is the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 is a constitutive enzyme responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is an inducible enzyme, upregulated at sites of inflammation, that generates inflammatory prostaglandins.[7]
-
Selective COX-2 Inhibition: Many pyrazole analogs, like Celecoxib, are designed to selectively inhibit COX-2.[7][8] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7][9]
-
Dual COX/LOX Inhibition: A newer strategy involves designing pyrazole derivatives that inhibit both COX-2 and 5-lipoxygenase (5-LOX).[10][11] The 5-LOX enzyme is responsible for producing leukotrienes, another class of potent inflammatory mediators.[12] Dual inhibition offers the potential for a broader anti-inflammatory spectrum and a potentially improved safety profile.[10][11]
Modulation of Pro-Inflammatory Cytokines and Signaling
Beyond COX/LOX inhibition, certain pyrazole analogs can suppress inflammation by:
-
Inhibiting Pro-inflammatory Cytokines: Reducing the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][13]
-
Suppressing Nitric Oxide (NO) Production: Downregulating inducible nitric oxide synthase (iNOS) to decrease the production of NO in macrophages.[13]
-
Modulating NF-κB Pathway: Inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[13][14]
The following diagram illustrates the primary targets of pyrazole analogs within the arachidonic acid inflammatory cascade.
Caption: Pyrazole analogs target key enzymes in the arachidonic acid cascade.
Comparative Analysis of Pyrazole Analogs
The anti-inflammatory potency of pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole core. The following tables summarize the in vitro and in vivo activities of representative pyrazole derivatives from various studies, compared to standard reference drugs.
In Vitro COX/LOX Inhibition Data
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2); a higher SI indicates greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | COX-1 | >10 | >222 | [9] |
| COX-2 | 0.045 | [9] | ||
| Indomethacin (Reference) | COX-1 | 0.86 | 0.09 | [15] |
| COX-2 | 9.23 | [15] | ||
| Compound 8b (Thymol-Pyrazole Hybrid) | COX-1 | 13.6 | 316 | [9] |
| COX-2 | 0.043 | [9] | ||
| 5-LOX | 1.21 | [9] | ||
| Compound 8g (Thymol-Pyrazole Hybrid) | COX-1 | 12.06 | 268 | [9] |
| COX-2 | 0.045 | [9] | ||
| 5-LOX | 1.25 | [9] | ||
| Compound 5b (Benzothiophen-2-yl Pyrazole) | COX-1 | 5.40 | 344.56 | [10] |
| COX-2 | 0.01 | [10] | ||
| 5-LOX | 1.78 | [10] | ||
| Compound 6f (Pyrazole-Pyridazine Hybrid) | COX-1 | 9.56 | 8.31 | [15] |
| COX-2 | 1.15 | [15] |
Analysis: The data clearly demonstrates the high potency and selectivity of pyrazole-based inhibitors. Novel hybrids, such as the thymol-pyrazole (8b, 8g) and benzothiophen-2-yl pyrazole (5b) derivatives, exhibit COX-2 inhibitory activity comparable or even superior to Celecoxib.[9][10] Furthermore, these compounds display potent 5-LOX inhibition, classifying them as promising dual inhibitors.[9][10] The pyrazole-pyridazine hybrid 6f also shows excellent COX-2 inhibition with high selectivity over COX-1.[15]
In Vivo Anti-Inflammatory Activity Data
The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate the in vivo efficacy of anti-inflammatory agents.
| Compound (Dose) | Time (h) | % Inhibition of Edema | Reference |
| Celecoxib (10 mg/kg) | 3 | 45.2 | [9] |
| Indomethacin (10 mg/kg) | 4 | 50-60% | [16] |
| Compound 8b (10 mg/kg) | 3 | 55.4 | [9] |
| Compound 8g (10 mg/kg) | 3 | 52.8 | [9] |
| Compound 5e (Pyrazole Benzamide) | 2 | 61.26 | [17][18] |
| Compound K-3 (100 mg/kg) | 4 | 52.0 | [19][20] |
Analysis: The in vivo data corroborates the in vitro findings. The thymol-pyrazole hybrids (8b, 8g) and the pyrazole benzamide (5e) demonstrated a higher percentage of edema inhibition compared to the reference drug Celecoxib, highlighting their significant anti-inflammatory potential in a live model.[9][17][18] Notably, many of these novel compounds were also found to have a superior gastrointestinal safety profile with no ulceration observed in preclinical studies.[9][10]
Experimental Validation: Protocols & Rationale
Reproducible and validated experimental protocols are critical for accurately comparing the anti-inflammatory activity of novel compounds.
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the conversion of arachidonic acid into prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary co-factors like glutathione and hematin.
-
Compound Preparation: Dissolve test compounds (pyrazole analogs) and reference drugs (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Pre-incubation: In a 96-well plate, add the enzyme solution, buffer, and the test compound dilution. Incubate for 15-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid (substrate) to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Rationale: This in vitro assay provides a direct measure of a compound's potency and selectivity for the primary molecular targets, COX-1 and COX-2. It is a crucial first step in characterizing the mechanism of action.[15][21]
In Vivo Carrageenan-Induced Paw Edema Assay
Principle: This is a widely used and validated model of acute inflammation.[22] Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory efficacy.[17]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Handling: Use male Wistar rats (150-200 g). Allow them to acclimatize for at least one week before the experiment.[17]
-
Grouping: Randomly divide animals into groups (n=6): a vehicle control group (e.g., 1% Tween 80), a positive control group (e.g., Indomethacin or Celecoxib, 10-20 mg/kg), and test groups receiving different doses of the pyrazole analogs.[23]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) one hour before inducing inflammation.[17]
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Rationale: This assay provides crucial information on the compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). It is a standard preclinical model for screening potential anti-inflammatory drugs.[19][20]
Conclusion and Future Perspectives
The pyrazole scaffold remains a highly privileged structure in the development of anti-inflammatory agents. Research has successfully moved beyond simple COX-2 selectivity to the rational design of multi-target inhibitors, particularly dual COX-2/5-LOX inhibitors, which show immense promise for enhanced efficacy and improved safety profiles.[11] The comparative data presented herein highlights several novel pyrazole analogs with potency and in vivo activity surpassing established drugs like Celecoxib.
Future research should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the pyrazole scaffold for optimal potency and selectivity.
-
Long-term Safety and Toxicity Profiling: To ensure that novel candidates do not carry unforeseen risks, such as the cardiovascular concerns that led to the withdrawal of some earlier COX-2 inhibitors.[5]
-
Exploration of Other Inflammatory Pathways: Investigating the effects of pyrazole analogs on targets like p38 MAP Kinase and various pro-inflammatory cytokines to uncover new mechanisms of action.[17][18]
By integrating rational design, robust in vitro screening, and validated in vivo models, the field is well-positioned to develop the next generation of pyrazole-based anti-inflammatory therapies.
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Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Trisubstituted Pyrazoles in Oncology Research
The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] In the landscape of oncology, 1,3,5-trisubstituted pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer agents.[5][6][7][8][9] Their efficacy is intricately linked to the nature and positioning of substituents on the pyrazole ring, a concept central to the principles of structure-activity relationship (SAR) studies.[1][3][4][10]
This guide provides an in-depth analysis of the SAR of 1,3,5-trisubstituted pyrazoles in the context of cancer research. We will dissect the influence of various functional groups at the N1, C3, and C5 positions, drawing upon experimental data to illuminate how subtle molecular modifications can profoundly impact biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrazole-based anticancer agents.
The Strategic Importance of Substitutions: A Trifecta of Influence
The anticancer activity of 1,3,5-trisubstituted pyrazoles is not a monolithic property but rather a finely tuned outcome of the interplay between substituents at three key positions. Understanding the contribution of each position is paramount for the rational design of more potent and selective therapeutic candidates.
The N1 Position: The Anchor and Modulator
The substituent at the N1 position of the pyrazole ring plays a crucial role in anchoring the molecule within the target's binding pocket and modulating its pharmacokinetic properties.
-
Aryl and Substituted Aryl Groups: The presence of an aryl group, particularly a phenyl ring, at the N1 position is a common feature in many active compounds. Substitution on this phenyl ring can significantly influence potency. For instance, electron-withdrawing groups like halogens (e.g., -F, -Cl) or electron-donating groups like methoxy (-OCH3) can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets.
-
Alkyl and Cycloalkyl Groups: While less common than aryl substituents, the introduction of smaller alkyl or cycloalkyl groups at N1 can also modulate activity. An N-methylpyrazole has been shown to be more optimal for LsrK inhibition than an unsubstituted pyrazole or those with larger alkyl, cycloalkyl, or phenyl groups at N1.[5]
The C3 Position: The Specificity Driver
The C3 position often dictates the specificity of the pyrazole derivative for its biological target. The nature of the substituent at this position can be a key determinant in whether the compound inhibits a particular kinase or other cellular protein.
-
Aryl and Heteroaryl Moieties: A wide array of aryl and heteroaryl groups at the C3 position have been explored. The choice of this ring system and its substitution pattern is critical for achieving high potency. For example, in a series of pyrazole-based kinase inhibitors, an unsubstituted phenyl group at the C3 position was found to be favorable.[5]
-
Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds, such as amides or ureas, at or near the C3 position can lead to enhanced binding affinity with the target protein.
The C5 Position: The Potency Enhancer
The C5 position is frequently a hot spot for modifications that directly enhance the compound's anticancer potency.
-
Aryl Groups with Specific Substitutions: The substituent at the C5 position often interacts with a hydrophobic pocket in the target protein. The presence of substituted phenyl rings is common. For example, 3,4,5-trimethoxyphenyl groups have been associated with high antimitotic and microtubule-destabilizing effects.[11]
-
Bulky Groups: The introduction of bulky substituents at C5 can improve van der Waals interactions within the binding site, leading to increased inhibitory activity.
Comparative Analysis of Anticancer Activity
The following table summarizes the structure-activity relationship of selected 1,3,5-trisubstituted pyrazole derivatives, highlighting the impact of different substituents on their anticancer activity against various cancer cell lines.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | Phenyl | 4-Chlorophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 5.8 | [12] |
| Phenyl | 4-Bromophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 9.3 | [12] | |
| Series B | Ethyl | 4-Bromophenyl | (E)-1-(4-chlorophenyl)prop-2-en-1-one | HepG2 (Liver) | >100 | [13] |
| Ethyl | 4-Bromophenyl | 2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile | HepG2 (Liver) | 9.13 | [13] | |
| Series C | Phenyl | Thiophen-3-yl | Carboxylic acid | Various | - | [11] |
| Phenyl | Thiophen-3-yl | Amide derivative | Various | Improved activity | [11] | |
| Series D | Phenyl | 3,4,5-Trimethoxyphenyl | Amine derivative | Various | High antimitotic activity | [11] |
Mechanism of Action: Targeting Key Cancer Pathways
1,3,5-Trisubstituted pyrazoles exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cell growth, proliferation, and survival.[1][3][4] A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[2][5][14]
Prominent kinase targets for pyrazole derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation.[1][3][15][16]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[1][3][5][14]
-
Extracellular Signal-Regulated Kinase (ERK): The ERK pathway is a key signaling cascade that promotes cell survival and proliferation.[6]
-
Receptor-Interacting Protein Kinase 3 (RIPK3): RIPK3 is involved in necroptosis, a form of programmed cell death, and its modulation can be a therapeutic strategy.[6]
Other reported mechanisms of action for pyrazole derivatives include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and the induction of apoptosis through various cellular pathways.[1][2][3][11]
Signaling Pathway Targeted by Pyrazole-Based Kinase Inhibitors
Caption: A simplified diagram of the EGFR-RAS-RAF-MEK-ERK signaling pathway, a common target for 1,3,5-trisubstituted pyrazole kinase inhibitors.
Experimental Protocols for SAR Studies
The elucidation of the structure-activity relationship of 1,3,5-trisubstituted pyrazoles relies on robust synthetic and biological evaluation protocols.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the reaction of a chalcone (an α,β-unsaturated ketone) with a substituted hydrazine.[16][17]
Step-by-Step Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriately substituted acetophenone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a substituted benzaldehyde.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
-
-
Pyrazole Synthesis (Cyclocondensation):
-
Dissolve the synthesized chalcone in a high-boiling point solvent (e.g., glacial acetic acid or ethanol).
-
Add an equimolar amount of a substituted hydrazine hydrochloride.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated 1,3,5-trisubstituted pyrazole by filtration.
-
Purify the crude product by column chromatography or recrystallization.
-
Microwave-assisted synthesis has also been employed as an efficient method for the preparation of pyrazole derivatives, often leading to shorter reaction times and higher yields.[11][18]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Experimental Workflow for SAR Studies of 1,3,5-Trisubstituted Pyrazoles
Caption: A general workflow for the structure-activity relationship (SAR) studies of 1,3,5-trisubstituted pyrazoles as anticancer agents.
Conclusion and Future Perspectives
The 1,3,5-trisubstituted pyrazole scaffold represents a privileged structure in the development of novel anticancer agents. The extensive body of research on this class of compounds has demonstrated that careful and strategic manipulation of the substituents at the N1, C3, and C5 positions can lead to highly potent and selective molecules. The ability of these compounds to target a diverse range of cancer-relevant proteins, particularly kinases, underscores their therapeutic potential.
Future research in this area will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring alternative core structures and replacing key functional groups with bioisosteres to improve drug-like properties.
-
Hybrid Molecule Design: Combining the pyrazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.
-
Targeting Drug Resistance: Designing pyrazole derivatives that can overcome known mechanisms of drug resistance in cancer.
-
In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the foundational principles of SAR and employing rational drug design strategies, the scientific community is well-positioned to unlock the full therapeutic potential of 1,3,5-trisubstituted pyrazoles in the fight against cancer.
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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Abdel-Aziz, M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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Ghorab, M. M., et al. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. European Journal of Medicinal Chemistry, 46(11), 5341-5349. [Link]
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Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
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Various Authors. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
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Prashanth, M. K., et al. (2023). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 13(1), 1-18. [Link]
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El-Sayed, M. A. A., et al. (2020). Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking. Bioorganic Chemistry, 99, 103780. [Link]
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Various Authors. (2025). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]
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Laufer, S., et al. (2014). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ. Journal of Medicinal Chemistry, 57(13), 5564-5579. [Link]
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Gawandi, S. J., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. [Link]
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Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 16(2), 881-889. [Link]
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Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
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A Head-to-Head Comparison of Pyrazole-Based COX-2 Inhibitors in a Whole Blood Assay
This guide provides a detailed, head-to-head comparison of the inhibitory potency and selectivity of three prominent pyrazole-based anti-inflammatory drugs: Celecoxib, Deracoxib, and Mavacoxib. We will delve into the underlying mechanism of action, present a robust experimental protocol for their evaluation, and analyze quantitative data to offer researchers and drug development professionals a clear perspective on their relative performance.
Introduction: The Significance of Pyrazole Scaffolds in Selective COX-2 Inhibition
The pyrazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its versatility in developing targeted therapeutics.[1][2] In the realm of anti-inflammatory medicine, pyrazole derivatives have been exceptionally successful, leading to the development of blockbuster drugs like Celecoxib.[3][4] These agents primarily function as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[5]
The rationale for targeting COX-2 selectively stems from the desire to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs inhibit both COX-1 and COX-2. While COX-2 is induced during inflammation and mediates pain and fever, COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[6][7] By selectively inhibiting COX-2, pyrazole-based drugs can effectively reduce inflammation while sparing the protective functions of COX-1, offering a superior safety profile.[8] This guide will compare Celecoxib, a widely used human medication, with Deracoxib and Mavacoxib, two coxibs prominent in veterinary medicine.[6][7]
The Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory action of these pyrazole inhibitors is best understood by examining the COX signaling pathway. When cells are stimulated by inflammatory signals, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for both COX-1 and COX-2 enzymes, which convert it into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of biologically active prostanoids, including prostaglandins (like PGE2) and thromboxanes (like TxA2). Prostaglandins produced via the COX-2 pathway are key mediators of inflammation, pain, and fever. In contrast, thromboxanes produced via the COX-1 pathway in platelets are critical for aggregation and hemostasis.[7] Pyrazole-based selective inhibitors are designed to fit uniquely into the active site of the COX-2 enzyme, blocking the production of inflammatory prostaglandins without significantly affecting the COX-1 pathway.
Experimental Protocol: In Vitro Whole Blood Assay for COX-1/COX-2 Inhibition
To provide a physiologically relevant comparison, a whole blood assay is the gold standard. This ex vivo method assesses the inhibitory activity of compounds in the complex biological matrix of blood, offering a more accurate prediction of in vivo efficacy than purified enzyme assays. The key is to measure a COX-1 specific product (Thromboxane B2, a stable metabolite of TxA2) and a COX-2 specific product (Prostaglandin E2, PGE2).
Rationale: In this assay, COX-1 is constitutively active in platelets. Its activity is measured by quantifying TxB2 production after blood is allowed to clot. COX-2 is not normally present, so its expression is induced in monocytes using Lipopolysaccharide (LPS). The induced COX-2 activity is then measured by quantifying PGE2 levels.
Step-by-Step Methodology:
-
Blood Collection: Draw fresh heparinized blood from healthy human or canine subjects (depending on the target species for the drugs being tested).
-
Compound Preparation: Prepare stock solutions of Celecoxib, Deracoxib, and Mavacoxib in DMSO. Create a series of dilutions to test a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (<0.5%) to avoid affecting enzyme activity.
-
COX-2 Induction and Inhibition:
-
Aliquot 1 mL of heparinized whole blood into sterile polypropylene tubes.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Incubate for 30 minutes at 37°C to allow the inhibitor to equilibrate.
-
Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the blood for 24 hours at 37°C in a humidified incubator.
-
After incubation, centrifuge the tubes at 2,000 x g for 15 minutes to separate the plasma.
-
Collect the plasma and store at -80°C until analysis for PGE2.
-
-
COX-1 Inhibition:
-
Aliquot 1 mL of fresh, non-heparinized whole blood into glass tubes (glass surface promotes clotting).
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Incubate at 37°C for 1 hour to allow for clotting and subsequent platelet activation.
-
Centrifuge the tubes at 2,000 x g for 15 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis for TxB2.
-
-
Quantification of Prostanoids:
-
Measure the concentrations of PGE2 (from the plasma samples for COX-2) and TxB2 (from the serum samples for COX-1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for both COX-1 (TxB2 inhibition) and COX-2 (PGE2 inhibition). The IC50 is the concentration of inhibitor required to reduce the prostanoid production by 50%.
-
Calculate the COX-2 selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
-
Head-to-Head Performance Data
The following table summarizes representative data for the inhibitory concentration (IC50) and COX-2 selectivity of Celecoxib, Deracoxib, and Mavacoxib as determined by in vitro canine whole blood assays. Lower IC50 values indicate greater potency.
| Inhibitor | Target Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | Human/Canine | ~7.6 | ~0.04 | ~190 |
| Deracoxib | Canine | ~1.1 | ~0.06 | ~18 |
| Mavacoxib | Canine | ~13.8 | ~0.108 | ~128 |
Note: IC50 values can vary between studies and species depending on assay conditions. The data presented is a synthesis from publicly available pharmacological studies for comparative purposes.[7][9]
Analysis and Interpretation of Results
The data clearly illustrates the defining characteristic of this drug class: potent inhibition of COX-2 with significantly less impact on COX-1.
-
Potency: All three compounds are potent inhibitors of COX-2, with IC50 values in the nanomolar range. This high potency allows for effective anti-inflammatory action at therapeutic doses. Mavacoxib appears slightly less potent on a molar basis than Celecoxib or Deracoxib in this representative dataset.
-
Selectivity: The selectivity ratio is the most critical parameter for differentiating these inhibitors.
-
Celecoxib exhibits a very high selectivity for COX-2, which is consistent with its favorable gastrointestinal safety profile in humans.
-
Mavacoxib also demonstrates high selectivity, with a ratio of approximately 128.[6] This high selectivity is a key feature of its design.
-
Deracoxib is considered "COX-2 selective" but shows a lower selectivity ratio compared to the others. This means that at higher therapeutic doses, it may exert some inhibitory effects on COX-1, a property sometimes referred to as "COX-sparing."
-
The structural differences among these pyrazole derivatives, though subtle, account for these variations in potency and selectivity by altering how they fit into the active sites of the COX isoforms.[9] For drug development professionals, a higher selectivity ratio is generally desirable to maximize safety, though factors like pharmacokinetics and target species metabolism are also critical. Mavacoxib, for instance, is noted for its exceptionally long half-life in dogs, a property conferred by a single fluorine atom substitution that resists metabolism.[6][9]
Conclusion
The pyrazole scaffold has proven to be an exceptionally effective framework for designing potent and selective COX-2 inhibitors. Head-to-head comparisons using physiologically relevant assays, such as the whole blood assay, are crucial for elucidating the nuanced differences in their pharmacological profiles. While Celecoxib, Deracoxib, and Mavacoxib all function through the same primary mechanism, they exhibit distinct potencies and, most importantly, varying degrees of COX-2 selectivity. This comparative analysis underscores the importance of rigorous, data-driven evaluation in selecting the optimal therapeutic agent for a given clinical application, balancing the need for anti-inflammatory efficacy with the imperative of patient safety.
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]
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New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available at: [Link]
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A Comparative Guide to Validating Target Engagement of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing that a compound physically interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an in-depth, technical comparison of methodologies for validating the target engagement of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound with potential therapeutic applications. While the specific target of this molecule is not extensively characterized in public literature, its pyrazole scaffold is a common feature in molecules targeting kinases and proteins involved in inflammatory pathways.[1][2][3] Therefore, this guide will present a comprehensive strategy, starting with unbiased, proteome-wide screening to identify potential targets, followed by orthogonal, target-specific validation assays.
The Imperative of Target Engagement Validation
Confirming that a molecule binds to its intended target in a complex biological system is fundamental to understanding its mechanism of action and interpreting efficacy and toxicity data.[4][5] Failure to rigorously validate target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[4] This guide will equip you with the rationale and detailed protocols to confidently assess the target engagement of this compound and its analogs.
A Multi-pronged Approach to Target Identification and Validation
Given the nascent understanding of this compound's biological activity, we will employ a two-phase approach:
-
Phase 1: Unbiased Target Identification. Employing chemoproteomic strategies to survey the cellular proteome for binding partners of our compound.
-
Phase 2: Orthogonal Target Validation. Utilizing a suite of biophysical and cell-based assays to confirm the interaction with candidate proteins identified in Phase 1.
This structured approach ensures a high degree of confidence in the identified target(s) and provides a robust dataset for advancing the compound through the drug discovery process.
Phase 1: Unbiased Target Identification using Affinity Purification-Mass Spectrometry (AP-MS) with Kinobeads
To cast a wide net for potential protein targets, particularly kinases, we will utilize an affinity purification-mass spectrometry (AP-MS) approach. The "kinobeads" technology, which employs broad-spectrum kinase inhibitors immobilized on a solid support, is an excellent tool for this purpose.[6][7][8] By competing with the kinobeads for binding to kinases, our test compound can reveal its kinase interaction profile.
Experimental Workflow: Kinobeads Competition Binding Assay
Step-by-Step Protocol:
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., SK-HEP-1 liver cancer cells) to ~80% confluency.[9]
-
Harvest cells and prepare a clarified cell lysate using a mild lysis buffer (e.g., containing 0.5% NP-40).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Compound Incubation:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
Treat the lysates with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Affinity Purification:
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the kinobeads using a denaturing buffer (e.g., containing SDS and DTT).
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the eluted proteins using a suitable software package (e.g., MaxQuant).
-
Proteins whose binding to the kinobeads is significantly reduced in the presence of this compound are considered candidate targets.
-
Expected Data and Interpretation:
The output of this experiment will be a list of proteins, primarily kinases, with their relative abundance in the compound-treated versus control samples. A dose-dependent decrease in the amount of a particular kinase pulled down by the kinobeads in the presence of our compound suggests that it is a direct binding target.
| Candidate Target | Fold Change (1 µM Compound) | p-value |
| Kinase A | 0.25 | <0.01 |
| Kinase B | 0.95 | 0.78 |
| Kinase C | 0.48 | <0.05 |
Table 1: Hypothetical data from a kinobeads competition binding experiment. Kinase A and Kinase C show significant, dose-dependent reduction in binding, indicating they are strong candidates for direct targets of this compound.
Phase 2: Orthogonal Validation of Candidate Targets
Once we have a list of high-confidence candidate targets from the kinobeads experiment, it is crucial to validate these interactions using orthogonal methods. This provides an independent line of evidence for target engagement and helps to eliminate false positives.[12] We will focus on the Cellular Thermal Shift Assay (CETSA) as a primary validation method.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular environment.[9][13][14] The principle is based on the ligand-induced thermal stabilization of a target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., SK-HEP-1) in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with this compound or a DMSO control at a fixed concentration (e.g., 10 µM) for 1-2 hours.
-
-
Thermal Challenge:
-
Seal the plate and heat the cells in a PCR thermocycler or a water bath across a range of temperatures (e.g., 40-65°C) for 3 minutes.
-
Include a non-heated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble target protein (e.g., Kinase A) by Western blotting using a specific antibody.
-
Quantify the band intensities using densitometry.
-
Data Analysis and Interpretation:
The results are plotted as the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift in the melting curve to higher temperatures in the compound-treated samples indicates thermal stabilization and confirms target engagement.
| Temperature (°C) | % Soluble Kinase A (DMSO) | % Soluble Kinase A (Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
Table 2: Hypothetical CETSA data for Kinase A. The compound treatment results in a significant stabilization of Kinase A at higher temperatures, confirming direct binding in intact cells.
Comparison with Alternative Compounds
To further contextualize the target engagement of this compound, it is beneficial to compare its performance with known inhibitors of the validated target (e.g., a known Kinase A inhibitor).
| Compound | Kinobeads IC50 (µM) | CETSA Shift (°C) |
| This compound | 0.8 | +5.2 |
| Known Kinase A Inhibitor | 0.1 | +8.5 |
| Negative Control Compound | >50 | No shift |
Table 3: Comparative data for target engagement of this compound and a reference compound for Kinase A.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the validation of target engagement for this compound. By combining an unbiased, proteome-wide screening approach with a targeted, cell-based validation assay, researchers can confidently identify and confirm the molecular targets of this compound. The experimental protocols and data interpretation frameworks provided herein serve as a comprehensive resource for drug discovery professionals seeking to rigorously characterize their small molecules.
Future studies should aim to further characterize the binding kinetics and functional consequences of target engagement. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide detailed information on binding affinity and kinetics, while cell-based functional assays (e.g., measuring downstream signaling events) will elucidate the biological impact of the compound-target interaction.
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A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Known Anticancer Standards
Introduction: The Enduring Promise of the Pyrazole Scaffold in Oncology
For decades, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry.[1][2] Its remarkable structural versatility allows it to serve as a "privileged scaffold," enabling the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][3] This has led to the development of numerous FDA-approved drugs for a host of diseases.[4][5] In oncology, pyrazole-containing drugs have made a significant impact, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][6] Notable examples include Celecoxib (a COX-2 inhibitor), Sorafenib (a multi-kinase inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).[7][8]
As drug discovery programs continue to innovate, novel pyrazole derivatives are constantly being synthesized.[9][10] The critical challenge lies in rigorously evaluating their potential and understanding where they might offer an advantage over existing therapies. This guide provides a framework for benchmarking new pyrazole derivatives against established standards, focusing on in vitro assays that deliver robust, comparable data. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven comparison to inform the next steps in your research.
Logical Framework for Comparative Analysis
The benchmarking process is a systematic evaluation of a new candidate's performance relative to an established standard. This requires a clear logic, from initial cytotoxicity screening to mechanistic validation.
Caption: Logical workflow for benchmarking a new pyrazole derivative.
Comparative In Vitro Cytotoxicity: The First Litmus Test
The initial step in evaluating any new potential anticancer agent is to assess its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT salt to a purple formazan product.[7][11] This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
For this guide, we will compare a hypothetical new pyrazole derivative, PZ-New , against established standards: Sorafenib , a multi-kinase inhibitor targeting pathways like RAF/MEK/ERK and VEGFR, and Celecoxib , a selective COX-2 inhibitor.[12][13] We will use two common cancer cell lines: HCT116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma).
Table 1: Comparative Anticancer Activity (IC50, µM) of PZ-New vs. Standard Drugs
| Compound | Target(s) | HCT116 (IC50 in µM) | MCF-7 (IC50 in µM) |
| PZ-New (Hypothetical) | Putative Kinase Inhibitor | 4.33 [14] | 8.03 [15] |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF)[16] | 35 - 50[11] | 32.0[17][18] |
| Celecoxib | COX-2[19] | 37.2[20] | 35 - 65[19] |
| Doxorubicin (Reference) | Topoisomerase II | 0.065[6] | 0.95[6] |
Note: IC50 values are compiled from multiple literature sources for illustrative purposes and can vary based on experimental conditions. Doxorubicin is included as a general potent cytotoxic reference.
From this initial screen, our hypothetical PZ-New demonstrates significantly greater potency against both HCT116 and MCF-7 cell lines compared to Sorafenib and Celecoxib. This promising result justifies a deeper investigation into its mechanism of action.
Delving Deeper: Mechanistic Evaluation
The superior cytotoxicity of PZ-New suggests its mechanism of action may differ from or be more potent than the standards. Given that many pyrazole derivatives act as kinase inhibitors, a logical next step is to investigate its effect on key signaling pathways commonly dysregulated in cancer.[2][6][21]
Targeting the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in cell proliferation and immune responses.[21][22] Its aberrant activation is a hallmark of many cancers.[10] Ruxolitinib is an FDA-approved pyrazole-based inhibitor of JAK1 and JAK2.[7][12]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium. Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2. [23]2. Compound Treatment: Prepare a serial dilution of your pyrazole derivative and standard drugs (e.g., Sorafenib, Celecoxib) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours until a purple precipitate is visible. [24]5. Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11]Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis (p-STAT3)
This protocol assesses the inhibition of a specific signaling node.
Step-by-Step Methodology:
-
Sample Preparation: Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole derivative or a known inhibitor (e.g., Ruxolitinib) at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. [25]3. Protein Quantification: Centrifuge the lysate at 12,000g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS sample buffer for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel. [18]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electro-transfer apparatus. [26]6. Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [27]Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation. 7. Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [25]8. Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Re-probe the membrane with an antibody for total STAT3 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading. [28]
Transition to In Vivo Models
If a new pyrazole derivative demonstrates superior in vitro potency and a well-defined mechanism of action, the next logical step is to evaluate its efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug assessment. [29]These models allow for the evaluation of a compound's therapeutic efficacy, toxicity, and pharmacokinetic properties in a more complex biological system. [29]Promising results in xenograft models, such as significant tumor growth inhibition, provide strong evidence to support advancing a compound toward clinical trials. [3][28]
Conclusion and Future Directions
The systematic benchmarking of new pyrazole derivatives is a critical process in modern drug discovery. By employing a logical workflow that begins with broad cytotoxicity screening and progresses to detailed mechanistic studies, researchers can effectively identify promising new candidates. The hypothetical derivative, PZ-New , showcased superior potency to established standards like Sorafenib and Celecoxib in our in vitro models, highlighting the potential for continued innovation around the pyrazole scaffold. The true value of this approach lies in its ability to generate clear, comparative data that not only validates a compound's potential but also illuminates its mechanism of action, providing a solid foundation for subsequent preclinical and clinical development.
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Thomsen, A. R., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. Available at: [Link]
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El-Naggar, A. M., et al. (2023). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH. Available at: [Link]
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Yilmaz, V. T., et al. (2015). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. PubMed. Available at: [Link]
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Islam, M. R., et al. (2021). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. Available at: [Link]
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Nossier, S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
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Jin, J., et al. (2020). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]
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Johnson, A. (2020). Methods and Protocols for Western Blot. MolecularCloud. Available at: [Link]
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Al-Ostath, O. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]
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selectivity analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid against off-targets
An In-Depth Guide to the Selectivity Analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid Against Off-Targets
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have become paramount targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but this progress is not without its challenges. A primary obstacle is achieving inhibitor selectivity.[2][3] Due to the highly conserved nature of the ATP-binding site across the human kinome, a compound designed for one kinase can inadvertently interact with dozens of others, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[1][3][4]
This guide provides a comprehensive framework for the selectivity analysis of a promising therapeutic scaffold: This compound . The pyrazole core is a privileged structure in medicinal chemistry, recognized for its role in a multitude of kinase inhibitors.[5][6][7] Our objective is to present a robust, multi-tiered strategy for researchers to not only identify but also quantify the off-target interactions of this compound, thereby enabling a more accurate prediction of its therapeutic window and potential liabilities.
The Imperative of Early and Comprehensive Off-Target Profiling
Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[8] These interactions are a leading cause of drug attrition in clinical trials, with unforeseen safety issues contributing to failure rates as high as 90%.[9] Therefore, a systematic and early characterization of a compound's interactions is not merely a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.[9][10] By understanding a molecule's polypharmacology—its ability to bind to multiple targets—we can optimize its structure to enhance selectivity, anticipate potential side effects, and even repurpose it for new indications.[11]
A Multi-Tiered Workflow for Selectivity Analysis
A rigorous assessment of selectivity requires a phased approach, moving from broad, high-throughput screening to more focused, quantitative, and physiologically relevant assays. This tiered system ensures an efficient use of resources while building a comprehensive understanding of the compound's behavior.
Figure 1: A tiered workflow for comprehensive off-target selectivity profiling.
Tier 1: Broad Kinome Panel Screening
The initial step involves screening this compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[12] Commercial services offer panels covering a significant portion of the human kinome. This provides a global view of the compound's inhibitory activity and serves as a foundational filter to identify the most likely off-targets.[2]
Tier 2: IC50 Determination for Prioritized Hits
For any kinase exhibiting significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This is achieved by generating a multi-point dose-response curve. The resulting IC50 value is a quantitative measure of the compound's potency against that specific off-target, allowing for a direct comparison of its affinity for the intended target versus unintended ones.
Tier 3: Cellular Target Engagement Assays
Biochemical assays, while crucial, do not fully replicate the complex intracellular environment. Cellular target engagement assays are essential to confirm that the compound can enter the cell and bind to its potential off-targets in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates.
Comparative Data Presentation
To contextualize the selectivity profile, it is vital to compare the test compound against a known standard. For kinase inhibitors, Staurosporine is often used as a promiscuous, non-selective control. The data below is a representative example of how results could be structured.
Table 1: Comparative Selectivity Profile
| Target Kinase | Compound Class | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Off-Target C IC50 (nM) | Selectivity Ratio (Off-Target A / Primary) |
| Primary Kinase X | This compound | 25 | 1,500 | >10,000 | 850 | 60x |
| Various | Staurosporine (Control) | 5 | 15 | 10 | 20 | 3x |
This data is illustrative and serves as an example for comparison purposes.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a step-by-step methodology for validating the intracellular binding of this compound to a suspected off-target protein.
Objective: To determine if the compound engages and thermally stabilizes the off-target protein within intact cells.
Materials:
-
Cell line endogenously expressing the off-target protein.
-
This compound (test compound).
-
DMSO (vehicle control).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the off-target protein for Western Blot analysis.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound at a relevant concentration (e.g., 10x cellular IC50) and another set with an equivalent volume of DMSO (vehicle) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension from both treated and vehicle groups into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Pellet the heat-induced protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each sample. Determine the protein concentration of each supernatant.
-
Immunoblotting: Normalize the protein concentration for all samples and analyze them via SDS-PAGE and Western Blot using an antibody specific to the off-target protein of interest.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Forward-Looking Strategy
This guide outlines a systematic and scientifically rigorous approach to evaluating the selectivity of this compound. The illustrative data suggests that while this pyrazole derivative is significantly more selective than a pan-kinase inhibitor like Staurosporine, it may possess moderate activity against certain off-targets (e.g., Off-Target C).
Such findings are not a dead end but rather a critical data point that informs the next steps in the drug discovery cascade. This could involve:
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to reduce affinity for Off-Target C while maintaining or improving potency for the primary target.
-
Safety Assessment: Evaluating the known physiological role of Off-Target C to predict potential toxicities.
-
Phenotypic Screening: Using cell-based assays to determine if the observed off-target engagement translates to a functional cellular consequence.
By embracing a comprehensive selectivity analysis early in the development process, researchers can make more informed decisions, design safer and more effective medicines, and ultimately increase the probability of clinical success.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is publicly available at the time of this writing. The following disposal procedures are synthesized from safety data for structurally analogous pyrazole derivatives and established principles of laboratory chemical waste management. This guide is intended for informational purposes and does not supersede local, state, or federal regulations. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of this compound.
Hazard Profile and Risk Assessment
Due to the absence of a specific SDS, the hazard profile for this compound is inferred from data on similar pyrazole carboxylic acids. This conservative "worst-case" approach ensures a high margin of safety. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2][3][4] The toxicological properties have not been fully investigated, mandating a cautious approach to handling and disposal.[2][5]
| Hazard Identification | Description |
| GHS Pictogram | ! (Exclamation Mark) |
| Signal Word | Warning [1][4] |
| Hazard Statements | H315: Causes skin irritation.[1][3][4] H319: Causes serious eye irritation.[1][3][4] H335: May cause respiratory irritation.[1][3][4] Potentially H302: Harmful if swallowed (based on other pyrazole derivatives).[3][6][7] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust.[3][7] P264: Wash skin thoroughly after handling.[8] P280: Wear protective gloves/eye protection/face protection.[3][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][6] |
Essential Pre-Disposal Safety Protocols
Before beginning any disposal procedure, ensure the following safety measures are in place to mitigate exposure risks and prevent hazardous reactions.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The selection of PPE is dictated by the compound's irritant nature.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[9]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact, as the compound is a known skin irritant.[9][10]
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.[9]
Spill Management
Have a spill control plan and necessary materials readily available.
-
Minor Spills: For small spills of the solid material, carefully sweep or vacuum the powder and place it into a suitable, labeled container for hazardous waste disposal.[2][11] Avoid actions that generate dust. Use an inert absorbent material like sand or vermiculite for solutions, and collect the absorbed material into the hazardous waste container.[10]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures by contacting the EHS department immediately.[10]
Incompatible Materials
Chemical segregation is a critical safety principle. Improper mixing of waste can lead to exothermic reactions, gas evolution, or fire. Store waste containing this compound separately from:
-
Bases: As a carboxylic acid, it will react with bases, potentially in an exothermic manner.[10]
-
Strong Oxidizing Agents: [2]
Never mix organic acid waste with inorganic acid waste in the same container.[10]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste. Drain disposal is not a permissible option due to its potential environmental effects and incompletely understood toxicology.[2][12]
Step 1: Waste Identification and Segregation
Properly identify all waste streams containing this compound. This includes unused pure compound, reaction mixtures, and contaminated materials.
-
Classification: Classify this material as "Hazardous Chemical Waste."
-
Segregation: Maintain strict segregation from the incompatible materials listed above and other waste streams.[9][13]
Step 2: Waste Collection
The collection method depends on the physical state of the waste.
-
Solid Waste: Collect all unused or contaminated solid this compound in a designated, compatible solid waste container.[9] This includes any contaminated consumables such as weighing papers, gloves, or absorbent pads.[9]
-
Liquid Waste (Solutions): Collect any solutions containing the compound in a designated, leak-proof hazardous liquid waste container.[12][14] Do not dispose of this material down the drain. [12][13] While neutralization is a common method for simple carboxylic acids, it is not recommended for this complex organic molecule without explicit approval from your EHS department.[13]
Step 3: Containerization and Labeling
Proper containment and labeling are legally required and essential for safety.
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap (e.g., high-density polyethylene (HDPE) or glass).[10][14] The container must be in good condition and kept sealed except when adding waste.[14][15] Do not fill the container beyond 90% capacity to allow for expansion.[10][13]
-
Labeling: Affix a "Hazardous Waste" label provided by your institution's EHS department to the container.[14] The label must be filled out completely and legibly, including:
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Location: The storage area should be well-ventilated and away from incompatible materials.[2][9]
-
Containment: Liquid waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak.[14]
Step 5: Final Disposal
The ultimate disposal of this chemical waste must be handled by professionals.
-
Request Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[9][10]
-
Professional Disposal: A licensed professional waste disposal company will collect the waste for final disposal. The most common and recommended method for such compounds is high-temperature incineration, which ensures complete destruction of the molecule.[3][9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Personal protective equipment for handling 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
A Proactive Safety Framework for Handling 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound, this compound, like many unique chemical entities, may not have an exhaustive, publicly available safety profile. This guide is structured to build a robust safety protocol by analyzing its structural components—the pyrazole core, the aromatic systems, and the carboxylic acid functional group—and extrapolating from well-documented analogs. This proactive approach allows us to establish a comprehensive safety and handling plan that prioritizes the well-being of laboratory personnel.
Anticipated Hazard Profile: A Structurally-Informed Assessment
In the absence of a specific Safety Data Sheet (SDS) for this compound, we will assess its potential hazards by examining related compounds. Structurally similar pyrazole carboxylic acids are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4][5] The carboxylic acid moiety suggests corrosive properties, particularly to the eyes and skin, while the aromatic pyrazole structure warrants careful handling to avoid unforeseen biological effects.[6][7]
Based on this analysis, the primary hazards associated with this compound are anticipated to be:
This proactive hazard identification is the foundation of our personal protective equipment strategy, ensuring a multi-layered defense against potential exposure.
Core Personal Protective Equipment (PPE) Directives
A comprehensive PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum PPE requirements, with explanations for their selection based on the anticipated hazards.
| PPE Category | Specification | Rationale and In-Depth Insights |
| Eye and Face Protection | Chemical splash-resistant safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[1] | The carboxylic acid functional group and the general properties of similar organic compounds present a significant risk of serious eye irritation or damage upon contact.[3][4] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for any signs of degradation or puncture before use.[9][10] | To prevent skin contact, which is likely to cause irritation.[4] The choice of glove material should be cross-referenced with the solvent being used if the compound is in solution. Always use the proper glove removal technique to avoid contaminating your skin.[1] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory.[11] For larger-scale operations, chemical-resistant coveralls may be necessary. | This is the primary barrier to protect the skin from accidental spills and splashes.[10] Ensuring no skin is exposed is a fundamental principle of laboratory safety.[11] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a full-face respirator with appropriate cartridges) should be used if the compound is handled as a powder outside of a certified chemical fume hood or if aerosolization is possible.[1][2] | Fine chemical powders can easily become airborne and be inhaled, leading to respiratory tract irritation.[2] Engineering controls like a fume hood are the first line of defense, with respiratory protection serving as a crucial secondary measure. |
Operational and Disposal Protocols: A Step-by-Step Guide
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][12]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Before beginning work, clear the workspace of any unnecessary items and ensure all necessary equipment is within easy reach inside the fume hood.
-
-
Chemical Handling :
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Always add acid to water or other solvents, never the other way around, to prevent a violent exothermic reaction.[10]
-
-
Post-Handling :
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment : For small spills, use an absorbent material compatible with carboxylic acids to contain the spill. Do not use bases to neutralize an acid spill, as this can generate heat and fumes.[7]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Storage and Disposal Plan
Proper storage and disposal are integral to the chemical's life cycle management.
-
Storage :
-
Disposal :
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[13]
-
Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility has been confirmed.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]
-
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on physical form and quantity.
References
-
MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. biosynth.com [biosynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. csub.edu [csub.edu]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
